Product packaging for Genisteine(Cat. No.:CAS No. 446-95-7)

Genisteine

Cat. No.: B191296
CAS No.: 446-95-7
M. Wt: 234.38 g/mol
InChI Key: SLRCCWJSBJZJBV-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Phytochemical Investigations

In contemporary phytochemical investigations, genistein (B1671435) holds significant importance due to its wide spectrum of reported biological activities. It is recognized for its potential antioxidant, anti-inflammatory, antibacterial, and antiviral effects, as well as its influence on angiogenesis and lipid metabolism nih.gov. The compound's ability to modulate key intracellular pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB/AKT), contributes to its pleiotropic activity mdpi.com.

Detailed research findings highlight genistein's potential in inhibiting the proliferation of various cancer cell lines in vitro, including those associated with breast, colorectal, gastric, and prostate cancers researchgate.net. Studies suggest that genistein can induce apoptosis, arrest the cell cycle, inhibit angiogenesis and metastasis, and modulate the expression of genes and proteins involved in cancer progression mdpi.comtandfonline.comresearchgate.net. For instance, research indicates that genistein can induce G2 cell cycle arrest by downregulating Cdc25C phosphatase and upregulating p21Waf11/Cip1 expression tandfonline.com. Its anti-angiogenic effects are believed to involve the modulation of pathways like Akt, HIF-1α, and VEGF signaling tandfonline.com.

Beyond its potential in cancer research, genistein is being investigated for its benefits in other areas. Studies have explored its potential in treating cardiovascular disease, diabetes, and neurodegenerative disorders researchgate.net. Its antioxidant properties are considered important in mitigating oxidative stress, which is implicated in various diseases jetir.orgnih.govrevistanefrologia.com. Research in animal models of nephrotic syndrome, for example, has shown that genistein can improve renal antioxidant status revistanefrologia.com.

The significance of genistein in current research is also underscored by ongoing efforts to understand and improve its bioavailability, which is recognized as a factor influencing its therapeutic efficacy nih.govmdpi.com. Studies are exploring different formulations and delivery systems to enhance its absorption and target tissue concentrations researchgate.netnih.gov.

Historical Context of Genistein Research Paradigms

The study of genistein and other isoflavones has a history rooted in observations of their biological effects in animals. Isoflavones first gained scientific attention in the 1940s due to fertility issues observed in sheep consuming isoflavone-rich clover nih.govresearchgate.net. This led to investigations into their estrogenic properties in rodents in the 1950s, where they were initially considered for use as growth promoters in the animal feed industry nih.govresearchgate.net. However, it was subsequently discovered that isoflavones could also act as antiestrogens nih.govresearchgate.net.

Despite this early work, widespread attention on the role of soyfoods and their isoflavones, including genistein, in disease prevention did not emerge until the 1990s nih.govresearchgate.netspandidos-publications.com. This period saw a significant increase in research, partly driven by initiatives like those sponsored by the U.S. National Cancer Institute nih.govresearchgate.netspandidos-publications.com. Research paradigms shifted to explore the potential of isoflavones in alleviating menopausal symptoms, inhibiting bone loss in postmenopausal women, and their role in cardiovascular health nih.govresearchgate.netspandidos-publications.comahajournals.org. The ability of soy protein to lower cholesterol, reported in 1995, further fueled interest in soy components like genistein nih.govresearchgate.netspandidos-publications.comahajournals.org.

The understanding of genistein's mechanisms expanded beyond its estrogenic activity to include its effects on enzyme inhibition, particularly tyrosine kinases, which became a significant area of research jetir.orgoatext.com. The recognition of its antioxidant properties also became central to research into its potential health benefits jetir.orgnih.govrevistanefrologia.com.

Historically, genistein was first isolated in 1899 from the plant Genista tinctoria, from which it derives its name encyclopedia.pubwikipedia.org. Its chemical structure was later established in 1926 and chemically synthesized in 1928 encyclopedia.pubwikipedia.org. Early traditional medicine practices, such as in Chinese and Ayurvedic medicine, had already utilized sources rich in genistein, associating them with lower risks of certain cancers researchgate.net. These historical uses provided a foundation for later scientific investigation into the compound's therapeutic potential.

The evolution of research paradigms for genistein reflects a broader trend in the investigation of phytochemicals – moving from initial observations of biological effects to detailed studies of molecular mechanisms and potential therapeutic applications.

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell division. mdpi.com Cancer cells often exhibit uncontrolled proliferation due to dysregulation of this cycle. aacrjournals.org Genistein has been shown to modulate cell cycle progression by inducing arrest at specific checkpoints, thereby inhibiting the proliferation of cancer cells. mdpi.comfrontiersin.orgtandfonline.com

Regulation of Cell Cycle Checkpoints

Cell cycle checkpoints are critical control points that ensure the proper completion of each phase before the cell progresses to the next. Genistein influences these checkpoints, leading to cell cycle arrest in various cancer cell lines. mdpi.comaacrjournals.orgfrontiersin.org

G0/G1 Phase Arrest

Genistein has been reported to induce cell cycle arrest in the G0/G1 phase in certain cancer cell lines. aacrjournals.orgnih.govnih.gov This arrest prevents cells from entering the synthesis (S) phase, thus inhibiting DNA replication and subsequent cell division. For instance, studies have shown that genistein can cause G0/G1 arrest in prostate cancer cells (LNCaP) and breast cancer cells (MCF-7 and HB4a). aacrjournals.orgnih.gov This effect can be mediated through the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, which are negative regulators of the cell cycle. aacrjournals.orgnih.gov Additionally, a decrease in cyclin D levels has been associated with genistein-induced G0/G1 arrest in some cell lines, suggesting that cells are prevented from entering the cell cycle. nih.gov

Table 1: Examples of Genistein-Induced G0/G1 Arrest in Cancer Cell Lines

Cell LineGenistein ConcentrationDuration of TreatmentKey Molecular ChangesSource
LNCaP (Prostate)Not specifiedNot specifiedUpregulation of p21/CIP1 and p27/KIP1 aacrjournals.orgnih.gov
MCF-7 (Breast)10 and 25 µM24 and 48 hoursG0/G1 arrest observed nih.gov
HB4a (Breast)25 µM24 hoursG0/G1 arrest observed nih.gov
Caco-2BBe3.7 µM48 hoursLower cyclin D level nih.gov
G1/S Phase Arrest

While G0/G1 arrest is more commonly reported, genistein has also been shown to arrest cells at the G1/S transition in some contexts. core.ac.uk This checkpoint ensures that DNA is not replicated if there is damage or if the cellular environment is not favorable. The regulation of CDKIs, such as p21, plays a crucial role in the G1/S transition, and genistein's influence on these proteins can contribute to G1/S arrest. aacrjournals.org

G2/M Phase Arrest

Genistein is widely recognized for its ability to induce cell cycle arrest in the G2/M phase in a variety of cancer cell lines, including breast, gastric, prostate, lung, and colon cancer cells. mdpi.comnih.govaacrjournals.orgfrontiersin.orgjcpjournal.orgclinicsinoncology.comnih.govspandidos-publications.commdpi.com The G2/M checkpoint ensures that the cell is ready to enter mitosis after DNA replication is complete. Genistein-induced G2/M arrest is often associated with the downregulation of key cell cycle regulators like Cyclin B1 and Cdk1 (Cdc2), and the upregulation of CDKIs such as p21. mdpi.comaacrjournals.orgjcpjournal.orgnih.gov This disruption of the balance between cyclins, CDKs, and CDKIs prevents the cell from progressing into mitosis. aacrjournals.orgjcpjournal.org Mechanisms involved in G2/M arrest include the activation of the ATM/p53-p21 pathway and the inactivation of Cdc25C. frontiersin.orgnih.govfrontiersin.org Studies have demonstrated this arrest in cell lines such as MDA-MB-231 (breast cancer), PC3 and LNCaP (prostate cancer), HCT-116 and SW-480 (colon cancer), and HL-60 (leukemia). mdpi.comaacrjournals.orgfrontiersin.orgjcpjournal.orgnih.govspandidos-publications.comfrontiersin.orgspandidos-publications.comspandidos-publications.com

Table 2: Examples of Genistein-Induced G2/M Arrest in Cancer Cell Lines

Cell LineGenistein ConcentrationDuration of TreatmentKey Molecular ChangesSource
MDA-MB-231 (Breast)Dose-dependentNot specifiedDownregulation of Cyclin B1, Cdk1, Cdc25C; Activation of ERK1/2 mdpi.com
SKBR3 (Breast)Dose-dependentNot specifiedInhibition of Skp2, promotion of p21 and p27 mdpi.com
MCF-7 (Breast)Not specifiedNot specifiedDownregulation of Cdc25C, upregulation of p21WAF/CIP1 frontiersin.orgtandfonline.comfrontiersin.org
PC3 (Prostate)5 or 10 µMNot specifiedIncreased p21WAF1/Cip1, decreased Cyclin B1 mdpi.comaacrjournals.org
LNCaP (Prostate)5 or 10 µMNot specifiedIncreased p21waf1 and Bax, decreased AKT phosphorylation in PC3 (no change in LNCaP) mdpi.com
DuPro (Prostate)25 μmol/LNot specifiedSuppression of cyclins, induction of p21 and p16 aacrjournals.org
HCT-116 (Colon)Dose-dependent48 hoursActivation of ATM/p53, p21waf1/cip1, GADD45α; Downregulation of cdc2 and cdc25A nih.govspandidos-publications.comspandidos-publications.com
SW-480 (Colon)Dose-dependent48 hoursActivation of ATM/p53, p21waf1/cip1, GADD45α; Downregulation of cdc2 and cdc25A nih.govspandidos-publications.comspandidos-publications.com
HGC-27 (Gastric)Not specifiedNot specifiedArrest at G2-M frontiersin.orgfrontiersin.org
HL-60 (Leukemia)20 µM48 hours63% cells in G2/M, decrease in G0/G1 spandidos-publications.com
T24 (Bladder Cancer)Concentration-dependentNot specifiedIncreased frequency of arrested cells at G2/M nih.gov

Influence on Cyclin-Dependent Kinases and Cyclins

Cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, are key drivers of cell cycle progression. aacrjournals.orgjcpjournal.orgtaylorandfrancis.com Different cyclin-CDK complexes regulate transitions between specific cell cycle phases. jcpjournal.org Genistein modulates the activity and expression of various CDKs and cyclins, contributing to cell cycle arrest. mdpi.comtandfonline.comnih.govmdpi.com Genistein has been shown to interfere with the function of specific cyclin/CDK complexes. mdpi.comresearchgate.net For example, it can downregulate the levels of Cyclin B1 and Cdk1 (Cdc2), which are essential for the G2/M transition. mdpi.comaacrjournals.orgjcpjournal.orgnih.gov Additionally, genistein can upregulate CDK inhibitors like p21 and p16, which bind to and inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression. aacrjournals.orgjcpjournal.org The increased binding of p21 with Cdk2 and Cdc2 has been observed following genistein treatment, leading to decreased kinase activity of these complexes. jcpjournal.org

Induction of Programmed Cell Death Pathways

Programmed cell death, or apoptosis, is a fundamental biological process that eliminates damaged or unwanted cells. frontiersin.orgtandfonline.com Dysregulation of apoptosis is a hallmark of cancer. Genistein has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. mdpi.comnih.govfrontiersin.orgtandfonline.comclinicsinoncology.commdpi.comnih.gov This induction of cell death is a critical aspect of its anticancer activity. mdpi.com

Genistein can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. frontiersin.orgclinicsinoncology.comnih.gov The intrinsic pathway involves the mitochondria and is regulated by the balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). mdpi.comnih.govfrontiersin.orgtandfonline.comclinicsinoncology.commdpi.comnih.gov Genistein can modulate the expression of these proteins, often increasing the Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c. mdpi.comnih.govfrontiersin.orgtandfonline.comclinicsinoncology.comnih.gov Cytochrome c then activates the caspase cascade, leading to the execution of apoptosis. nih.govfrontiersin.orgclinicsinoncology.comnih.gov

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. frontiersin.org Caspase-8 can then directly activate downstream caspases or cleave Bid, linking the extrinsic pathway to the mitochondrial pathway. frontiersin.org Genistein has been shown to trigger the receptor-mediated apoptotic pathway through the upregulation of death receptors and ligands like TNF-α and FasL, and the activation of caspase-8. nih.gov

Furthermore, genistein can induce apoptosis by modulating various signaling pathways, including NF-κB, PI3K/Akt, and MAPK. mdpi.comnih.govfrontiersin.orgtandfonline.commdpi.comnih.govmdpi.commdpi.com It can inhibit the NF-κB pathway, which is often constitutively active in cancer cells and promotes survival. nih.govfrontiersin.orgtandfonline.commdpi.comnih.govmdpi.com Genistein can also inactivate the PI3K/Akt pathway, another key survival pathway. mdpi.comnih.govfrontiersin.orgtandfonline.commdpi.comnih.govmdpi.com Modulation of MAPK pathways, such as ERK1/2 and p38 MAPK, has also been implicated in genistein-induced apoptosis. mdpi.comnih.govfrontiersin.orgmdpi.commdpi.com

ER stress and oxidative stress have also been suggested as mechanisms by which genistein induces apoptosis in certain cancer cells. nih.govfrontiersin.orgmdpi.com

Table 3: Key Molecular Players in Genistein-Induced Apoptosis

Molecular PlayerRole in ApoptosisGenistein's EffectSource
Caspase-3Executioner caspaseIncreased expression/activity nih.govfrontiersin.orgtandfonline.comclinicsinoncology.com
Caspase-9Initiator caspase (intrinsic pathway)Increased activity nih.govfrontiersin.orgclinicsinoncology.comnih.gov
Caspase-8Initiator caspase (extrinsic pathway)Activation nih.gov
Bcl-2Anti-apoptotic proteinDownregulation mdpi.comnih.govfrontiersin.orgtandfonline.comnih.govclinicsinoncology.comnih.gov
BaxPro-apoptotic proteinUpregulation, increased Bax/Bcl-2 ratio mdpi.comnih.govfrontiersin.orgtandfonline.comnih.govclinicsinoncology.comnih.gov
Bcl-xLAnti-apoptotic proteinDownregulation mdpi.comnih.govcambridge.org
Cytochrome cReleased from mitochondria to activate caspasesRelease from mitochondria nih.govfrontiersin.orgfrontiersin.orgnih.govspandidos-publications.com
NF-κBSurvival pathwayInhibition mdpi.comnih.govfrontiersin.orgtandfonline.commdpi.comnih.govmdpi.com
PI3K/Akt pathwaySurvival pathwayInactivation mdpi.comnih.govfrontiersin.orgtandfonline.commdpi.comnih.govmdpi.com
MAPK pathway (ERK, p38)Involved in various cellular processes, including apoptosisModulation (activation or inactivation depending on context and specific MAPK) mdpi.comnih.govfrontiersin.orgmdpi.commdpi.com
p53Tumor suppressor, involved in apoptosis inductionActivation, phosphorylation nih.govfrontiersin.orgnih.govfrontiersin.org
ATMInvolved in DNA damage response and apoptosisActivation frontiersin.orgnih.govfrontiersin.org
ER StressCellular stress leading to apoptosisInduction nih.govfrontiersin.org
Oxidative StressCellular stress leading to apoptosisInduction or modulation (can also act as antioxidant depending on concentration) nih.govfrontiersin.orgspandidos-publications.commdpi.com

Apoptosis Induction via Intrinsic and Extrinsic Pathways

Genistein has been shown to induce apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govfrontiersin.orgijmcmed.orgnih.govmdpi.com

Caspase Activation

A critical step in the execution of apoptosis is the activation of caspases, a family of cysteine proteases. ijmcmed.org Genistein has been widely reported to activate various caspases, including initiator caspases like caspase-8 and caspase-9, and effector caspases such as caspase-3. nih.govfrontiersin.orgijmcmed.orgnih.govmdpi.comclinicsinoncology.comspandidos-publications.com Activation of caspase-8 is typically associated with the extrinsic pathway, initiated by the binding of death ligands to their receptors, leading to the formation of the death-inducing signaling complex (DISC). ijmcmed.orgmdpi.comspandidos-publications.com Caspase-9 activation is a hallmark of the intrinsic pathway, triggered by the release of cytochrome c from mitochondria. ijmcmed.org Studies have demonstrated that genistein treatment leads to increased levels and enzymatic activity of caspase-3, caspase-8, and caspase-9 in various cancer cell lines, contributing to the execution of apoptosis. ijmcmed.orgmdpi.com For instance, in human gastric cancer BGC-823 cells, genistein treatment increased the levels of caspase-3 and caspase-9 proteins in a dose-dependent manner. clinicsinoncology.com Similarly, genistein induced apoptotic death in HT29 colon cancer cells through activation of the caspase-3 pathway at transcriptional, protein, and enzymatic levels. ijmcmed.org

Bcl-2 Family Protein Modulation (e.g., Bax/Bcl-2 Ratio)

The Bcl-2 protein family plays a central role in regulating the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeability. clinicsinoncology.com This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak). clinicsinoncology.comnih.gov The balance between these proteins, particularly the ratio of Bax to Bcl-2, is a key determinant of a cell's susceptibility to apoptosis. clinicsinoncology.comnih.govspandidos-publications.com Genistein has been shown to modulate the expression of Bcl-2 family proteins, often leading to an increase in the Bax/Bcl-2 ratio. nih.govnih.govmdpi.comclinicsinoncology.comspandidos-publications.comnih.govspandidos-publications.comnih.govjosorge.com This shift favors the pro-apoptotic state, promoting the release of cytochrome c from mitochondria and subsequent caspase activation. mdpi.comclinicsinoncology.comspandidos-publications.comnih.govjosorge.com For example, genistein treatment in gastric cancer cells decreased Bcl-2 expression while increasing the expression of caspase-3 and caspase-9. clinicsinoncology.com In human malignant neuroblastoma cells, genistein treatment resulted in significant downregulation of Bcl-2 at both mRNA and protein levels and increased the Bax:Bcl-2 ratio. nih.govjosorge.com Interestingly, studies in Bcl-2 overexpressing MCF-7 breast cancer cells showed that genistein could still induce apoptosis, suggesting that genistein-Bcl-2 interaction might switch Bcl-2 from an anti-apoptotic to a pro-apoptotic protein, potentially by disturbing its mitochondrial distribution. spandidos-publications.comnih.gov

Here is a table summarizing some findings on Genistein's effect on Bcl-2 family proteins:

Cell LineGenistein Effect on Bcl-2Genistein Effect on BaxEffect on Bax/Bcl-2 RatioReference
Gastric cancer cells (BGC-823)DecreasedNot specifiedIncreased (implied) clinicsinoncology.com
Colon cancer cells (LoVo, HT-29)Modulated (decreased)Modulated (increased)Increased frontiersin.orgnih.gov
Neuroblastoma (SK-N-DZ)DownregulatedNot specifiedIncreased nih.govjosorge.com
Breast cancer (MDA-MB-231)DownregulationUpregulationIncreased aacrjournals.orgscilit.com
Breast cancer (MCF-7/Bcl-2)Increased (mitochondrial fraction)Not specifiedIncreased (mitochondrial fraction) spandidos-publications.comnih.gov
Ovariectomized rat hippocampus neuronsDownregulatedUpregulatedDecreased nih.gov
Bladder Cancer (T24)DecreasedIncreasedIncreased mdpi.com
Role of p53 and Associated Tumor Suppressor Genes

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage and other stresses, leading to cell cycle arrest or apoptosis. spandidos-publications.com Genistein has been shown to influence p53 signaling and the expression of p53 target genes. nih.govclinicsinoncology.comspandidos-publications.com In some studies, genistein treatment has been linked to the activation of the ATM/p53-p21 signaling pathway. frontiersin.orgnih.govspandidos-publications.comnih.govspandidos-publications.com For instance, in human colon cancer cells, genistein induced G2/M cell cycle arrest and apoptosis via an ATM/p53-dependent pathway, accompanied by the activation of p53 and its downstream target p21waf1/cip1. spandidos-publications.comnih.govspandidos-publications.com However, other studies suggest that genistein can induce apoptosis through p53-independent pathways, as some cell lines with p53 mutations are still sensitive to genistein-induced apoptosis. spandidos-publications.comscilit.com In MDA-MB-231 breast cancer cells, genistein induced apoptosis with upregulation of Bax and p21WAF1 expression and downregulation of Bcl-2 and p53 expression, suggesting a p53-independent mechanism. scilit.com

Endoplasmic Reticulum Stress-Mediated Apoptosis

The endoplasmic reticulum (ER) is involved in protein folding, modification, and transport. Disruption of ER homeostasis can lead to ER stress, which, if prolonged or severe, can trigger apoptosis. mdpi.com Genistein has been shown to induce ER stress in various cell lines, contributing to its pro-apoptotic effects. frontiersin.orgnih.govmdpi.comeuropeanreview.orgresearchgate.netnih.gov Genistein-induced ER stress is characterized by the upregulation of ER stress markers such as glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP). frontiersin.orgeuropeanreview.orgresearchgate.netnih.gov CHOP is a transcription factor that promotes the expression of pro-apoptotic proteins and can inhibit anti-apoptotic Bcl-2. frontiersin.orgeuropeanreview.orgresearchgate.net Studies in cervical cancer cells demonstrated that genistein triggered ER stress, as indicated by the upregulation of GRP78 and CHOP expression, and that inhibiting ER stress alleviated genistein-induced apoptosis. europeanreview.orgnih.gov

Autophagy Induction and Regulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins through the formation of autophagosomes that fuse with lysosomes. iiarjournals.orgplos.org While often considered a survival mechanism, autophagy can also contribute to cell death under certain conditions or in conjunction with other death pathways. plos.orgscitechnol.com Genistein has been shown to induce autophagy in various cell types. nih.goviiarjournals.orgbrieflands.comclinicsinoncology.comspandidos-publications.complos.orgscitechnol.comuni.lufishersci.caimrpress.comfrontiersin.orgnih.govnih.gov This induction can occur through different signaling pathways, including the inhibition of the PI3K/Akt/mTOR pathway, a key negative regulator of autophagy. mdpi.comtandfonline.comfrontiersin.orgnih.govimrpress.comnih.gov Genistein treatment has been observed to increase the levels of autophagy-related proteins such as LC3-II and Beclin-1, which are markers of autophagosome formation. iiarjournals.orgbrieflands.comspandidos-publications.comimrpress.comnih.gov For example, genistein treatment in human lung adenocarcinoma A549 cells led to a dose-dependent increase in LC3-II and p62 levels. spandidos-publications.com In ovarian cancer cells, genistein treatment resulted in caspase-independent cell death with hallmarks of autophagy and inhibited glucose uptake, which may contribute to autophagy induction. nih.gov Genistein has also been shown to induce autophagy in podocytes by inhibiting the mTOR pathway. nih.gov

Here is a table showing some data on Genistein's effect on autophagy markers:

Cell LineGenistein ConcentrationEffect on LC3-IIEffect on p62Effect on Beclin-1Reference
Lung adenocarcinoma (A549)Varying concentrationsIncreasedIncreasedNot specified spandidos-publications.com
Human Pancreatic Cancer (MIA PaCa-2)100 μMIncreasedNot specifiedIncreased iiarjournals.org
Human Urinary Bladder Neoplasm (EJ138)Not specifiedNot specifiedNot specifiedUpregulated brieflands.com
Podocytes20 μMIncreasedUpregulatedNot specified nih.gov
Vascular Smooth Muscle Cells (VSMCs)Concentration-dependentIncreasedNot specifiedNot specified nih.gov
Ovariectomized rat hippocampus neuronsNot specifiedNot specifiedNot specifiedNot specified nih.gov
Human malignant neuroblastoma (SK-N-BE2, IMR-32)Not specifiedNot specifiedNot specifiedNot specified plos.org

Interplay between Apoptosis and Autophagy

The relationship between apoptosis and autophagy is complex and can be context-dependent. plos.orgscitechnol.com Autophagy can act as a survival mechanism to protect cells from stress, but it can also contribute to cell death, sometimes preceding or interacting with apoptosis. plos.orgscitechnol.com Genistein's ability to induce both apoptosis and autophagy suggests a potential interplay between these two processes in mediating its cellular effects. nih.goviiarjournals.orgbrieflands.comimrpress.comnih.gov In some cases, inhibiting autophagy can enhance genistein-induced apoptosis, suggesting that autophagy may initially act as a survival mechanism that, when blocked, shunts cells towards apoptosis. spandidos-publications.complos.org For example, combining genistein with TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) enhanced apoptosis in TRAIL-resistant cancer cells by inhibiting autophagic flux. spandidos-publications.com Conversely, autophagy can also lead to caspase activation and DNA fragmentation as a late event. scitechnol.com Studies have shown that genistein can promote ionizing radiation-induced cell death by increasing both apoptosis and autophagy, partly by influencing the interaction between Bcl-xL and Beclin-1. nih.gov The specific interplay between genistein-induced apoptosis and autophagy can vary depending on the cell type and the cellular context. scitechnol.com

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, survival, and metastasis. Genistein has demonstrated the ability to interfere with multiple aspects of this complex process.

Downregulation of Pro-angiogenic Factors (e.g., VEGF, TGF-β1)

Genistein has been shown to suppress tumor neovascularization by interfering with the action and expression of specific growth factors that promote angiogenesis. Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, and its inhibition leads to a significant decrease in blood vessel formation. mdpi.comwikipedia.org Studies have indicated that genistein can repress the expression and secretion of different angiogenic factors, including VEGF and Platelet-Derived Growth Factor (PDGF), in various cancer cell types, such as human bladder cancer cells. mdpi.com In prostate cancer cells (PC3), treatment with genistein led to the greatest downregulation of angiogenesis and tumor invasion-related genes, including VEGF and TGF-β2. waocp.org Similarly, in women with endometrial hyperplasia, genistein treatment significantly reduced the expression of Vegf and Tgfb. dovepress.com Genistein's anti-angiogenic effects may, in part, be mediated through the inhibition of the VEGF pathway. wikipedia.orgmdpi.com Genistein can inactivate proangiogenic proteins like HIF-1α and VEGF, which are upregulated by hypoxia, by downregulating PI3K/Akt/HIF-1α and NF-κB signaling pathways. frontiersin.org However, some research suggests a bivalent dose-dependent effect, where low doses of genistein might exert a positive effect on the secretion of certain factors like bFGF, EGF, and angiogenin (B13778026) in human umbilical vein endothelial cells (HUVECs), and co-treatment with VEGF and low concentrations of genistein showed a synergic effect on the upregulation of several angiogenesis-promoting genes, including VEGF-A. mdpi.com Conversely, higher concentrations (25–100 µM) inhibited pseudo-microvessel outgrowth in a 3D angiogenesis model. thieme-connect.com

Impact on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Here is a summary of some research findings on Genistein's impact on MMPs and TIMPs:

Cancer Cell Line(s)Genistein EffectReference
Human Breast Cancer (MDA-MB-231, MCF-7)Downregulates mRNA expression of several MMPs, reduces invasion. mdpi.comnih.gov
Human Bladder CancerSuppresses MMP-2, MMP-9, uPA; upregulates PAI-1, angiostatin, endostatin, TSP-1. mdpi.commdpi.com
Human Pancreatic CancerDownregulates MMP-2 and uPA expression. mdpi.comnih.gov
Human Prostate Cancer (PC3)Downregulates MMP-9. waocp.org Inhibits MMP-2 production and expression. nih.govnih.gov waocp.orgnih.govnih.gov
Ehrlich Ascites Tumor Cells (in vitro)Stimulates MMP-2, MMP-9, TIMP-1, TIMP-2 activity, shifting balance to antiproteolysis. nih.gov
HUVECsInhibits MMPs (MMP-1, MMP-2, MMP-9) and uPA; modulates TIMP-1, TIMP-2. mdpi.commdpi.com

Suppression of Cellular Invasion and Metastasis

Cellular invasion and metastasis are critical steps in cancer progression, allowing cancer cells to spread from the primary tumor to distant sites. Genistein has demonstrated inhibitory effects on these processes through various mechanisms.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness. This process contributes to cancer malignancy by facilitating cell invasion, cancer stem cell grouping, and metastasis formation. mdpi.com Inhibiting or reversing EMT is considered a clinically relevant strategy to prevent cancer spread. mdpi.com Genistein has been shown to effectively contribute to blocking cell invasion and the metastatic propensity of different tumor entities by acting on multiple EMT-related mechanisms. mdpi.com Studies have found that genistein can inhibit invasion in vitro by reversing the EMT process, for example, in highly metastatic prostate cancer cells. mdpi.comnih.gov Genistein treatment inhibited EGF-dependent EMT in laryngeal cancer cells. mdpi.com Genistein causes a reversion of the EMT phenotype by increasing levels of E-cadherin, a membrane protein associated with increased cell-cell adhesion and reduced invasive potential, and decreasing levels of vimentin, a protein typically associated with a mesenchymal state. nih.govjcancer.org Genistein can inactivate EMT proteins. frontiersin.org In papillary thyroid carcinoma cells, genistein significantly decreased invasion and partially reversed EMT, which was linked to changes in epithelial and mesenchymal markers like E-cadherin, β-catenin, N-cadherin, Vimentin, and the transcription factor Snail. jcancer.org

Modulation of Cell Adhesion Molecules

Cell adhesion molecules play a crucial role in maintaining tissue integrity and regulating cell movement. Alterations in cell adhesion are important in the metastatic cascade, including detachment from the primary site and attachment at distant sites. Genistein has been shown to affect cell adhesion. Genistein can increase human prostate cancer cell adhesion in vitro and in orthotopically implanted mice, indicating its ability to inhibit cell detachment, an early step in metastasis. nih.govnih.gov This effect is time and concentration-dependent and can occur at low nanomolar concentrations. nih.gov Increased cell adhesion correlates with increased translocation of focal adhesion kinase (FAK) to focal adhesion complexes and its formation of a complex with β1-integrin, physically anchoring cells to the ECM. nih.gov In HUVECs, impairment of cell-cell adhesion was observed after genistein treatment, accompanied by downregulation of mRNA and protein expression of cell adhesion-related genes including VE-cadherin, connexin 43, integrin alpha V, and multimerin. mdpi.com In colon cancer cells, genistein enhanced the cell adhesion of highly metastatic cells, which was correlated with altered gene expression of adhesion molecules. core.ac.uk

Regulation of Matrix Remodeling Enzymes

The degradation and remodeling of the extracellular matrix (ECM) are essential for cancer cell invasion and metastasis, allowing cells to move through tissues and intravasate into blood vessels. Matrix-degrading enzymes, particularly MMPs and the uPA system, are the main mediators responsible for ECM molecule lysis. mdpi.comtandfonline.comnih.gov As part of its chemopreventive action, genistein negatively influences the expression and activation of matrix-lysis enzymes, thereby acting on multiple aspects of cancer metastasis. mdpi.com This regulation of matrix remodeling enzymes overlaps significantly with the impact of genistein on MMPs and TIMPs, as discussed in Section 2.3.2. Genistein's ability to downregulate MMPs (such as MMP-2, MMP-9, and uPA) and upregulate TIMPs (such as TIMP-1 and TIMP-2) shifts the balance towards reduced ECM degradation, thereby inhibiting invasion and metastasis. mdpi.comtandfonline.comnih.govnih.govnih.govsld.cu This modulation of matrix remodeling enzymes is a key mechanism by which genistein suppresses the invasive potential of cancer cells. mdpi.comnih.gov

Epigenetic Regulatory Mechanisms

Epigenetic modifications, which involve alterations in gene expression without changes to the underlying DNA sequence, play a crucial role in various cellular processes and disease development, including carcinogenesis. These modifications primarily include DNA methylation, histone modifications, and regulation by non-coding RNAs like microRNAs. Genistein has been shown to modulate these epigenetic mechanisms, influencing the expression of genes, particularly tumor suppressor genes. nih.govmdpi.com

DNA Methylation Alterations and DNA Methyltransferase (DNMT) Activity Modulation

DNA methylation, specifically the methylation of CpG islands in gene promoter regions, is a key epigenetic mark often associated with gene silencing. DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B, are the enzymes responsible for establishing and maintaining these methylation patterns. nih.govxiahepublishing.com Aberrant DNA hypermethylation of tumor suppressor genes is a common event in cancer. mdpi.com

Research indicates that genistein can modulate DNA methylation by affecting the activity and expression of DNMTs. Studies have shown that genistein decreases global DNA methylation levels. nih.govresearchgate.netnih.gov It has been demonstrated to inhibit the activity of DNMTs. nih.govnih.gov Specifically, genistein has been found to decrease the expression of DNMT1 in breast cancer cells. researchgate.netnih.gov Molecular modeling studies suggest that genistein may directly interact with the catalytic domain of DNMT1, competitively inhibiting the binding of hemimethylated DNA. researchgate.netnih.gov While some studies indicate a decrease in DNMT1 expression and activity, others have observed that genistein treatment can restore DNMT1, DNMT3a, and DNMT3b gene expression in certain cancer cell lines, suggesting context-dependent effects. xiahepublishing.com

The modulation of DNMT activity and subsequent changes in DNA methylation by genistein can lead to the demethylation of promoter regions of specific genes. nih.govresearchgate.netnih.govspandidos-publications.com This demethylation is often correlated with the reactivation and increased transcriptional expression of previously silenced genes, particularly tumor suppressor genes. nih.govnih.govspandidos-publications.com

Here is a table summarizing the effect of Genistein on DNMT activity:

EnzymeEffect of Genistein Treatment (e.g., 50 µM in HeLa cells)Reference
Total DNMT ActivitySignificant decline (e.g., 48%) nih.gov
DNMT1 ExpressionDecreased (in breast cancer cells) researchgate.netnih.gov
DNMT3A ExpressionNo significant change observed (in breast cancer cells) researchgate.netnih.gov
DNMT3B ExpressionNo significant change observed (in breast cancer cells) researchgate.netnih.gov
DNMT1, 3a, 3b Gene ExpressionRestored/Increased (in some HCC cells) xiahepublishing.com

Histone Modification Dynamics (e.g., Histone Deacetylases, Histone Methyltransferases)

Histone modifications, such as acetylation, methylation, phosphorylation, and ubiquitination, are crucial for regulating chromatin structure and gene accessibility. mdpi.commdpi.com Histone acetyltransferases (HATs) add acetyl groups to histones, generally leading to a more open chromatin structure associated with gene activation, while histone deacetylases (HDACs) remove acetyl groups, resulting in condensed chromatin and gene repression. mdpi.comoup.com Histone methyltransferases (HMTs) add methyl groups, with the effect on transcription depending on the specific lysine (B10760008) residue being methylated. mdpi.comoup.com

Genistein has been shown to modulate the activity and expression of enzymes involved in histone modification. It can modulate the expression of HDACs and HMTs. nih.gov Studies have demonstrated that genistein decreases the activity of HDACs and HMTs. nih.govnih.gov For instance, in HeLa cells treated with 50 µM genistein, a significant inhibition of HDAC activity (e.g., 57%) and HMT H3K9 activity (e.g., 63%) was observed. nih.gov Genistein has also been reported to increase the acetylation of histones H3 and H4 by enhancing HAT activity while suppressing HDAC activity. mdpi.comresearchgate.netresearchgate.net This modulation of histone acetylation can contribute to a more relaxed chromatin structure, potentially facilitating gene transcription. mdpi.comresearchgate.net Furthermore, genistein has been shown to increase histone H3 trimethylation at lysine 4 (H3K4me3), a mark typically associated with active promoters and relaxed chromatin. researchgate.net

Here is a table summarizing the effect of Genistein on Histone Modification Enzymes:

EnzymeEffect of Genistein Treatment (e.g., 50 µM in HeLa cells)Reference
Total HDAC ActivitySignificant inhibition (e.g., 57%) nih.gov
HMT H3K9 ActivitySignificant inhibition (e.g., 63%) nih.gov
HAT ActivityIncreased mdpi.comresearchgate.netresearchgate.net
HDAC ExpressionModulated (e.g., decreased HDAC1 expression in vivo) nih.govmdpi.com
HMT ExpressionModulated nih.gov

MicroRNA (miRNA) Expression Modulation

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally by targeting messenger RNAs (mRNAs). mdpi.comresearchgate.net Dysregulated miRNA expression is implicated in various cancers, where miRNAs can act as either oncogenes or tumor suppressors. mdpi.comresearchgate.net

Genistein has been shown to modulate the expression of various miRNAs, contributing to its cellular effects. It can modulate miRNA expression. mdpi.commdpi.commdpi.com Notably, genistein has been reported to downregulate oncogenic miRNAs, such as miR-155 and miR-21. mdpi.comresearchgate.netplos.org Downregulation of oncogenic miRNAs like miR-155 can lead to increased expression of their target genes, which may include tumor suppressor genes. mdpi.comd-nb.info For instance, downregulation of miR-155 by genistein correlates with increased expression of proapoptotic factors like FOXO3 and tumor suppressors like PTEN, which is a target of miR-155 and downregulates the PI3K/Akt pathway. mdpi.comd-nb.info Genistein has also been shown to downregulate miR-151 and miR-27a, and upregulate miR-1296 and miR-34a in various cancer cell lines. researchgate.netplos.orgsciepub.com Modulation of miRNA expression by genistein can impact critical cellular processes such as proliferation, apoptosis, and metastasis. mdpi.complos.org

Here is a table summarizing the reported effects of Genistein on specific miRNAs:

miRNAEffect of Genistein TreatmentAssociated Outcome/Target GenesReference
miR-155DownregulatedIncreased FOXO3, PTEN expression; PI3K/Akt pathway modulation mdpi.comd-nb.info
miR-21DownregulatedIncreased p21 and p38 MAP kinase expression researchgate.net
miR-151DownregulatedInhibited cell migration and invasion; targets tumor suppressor genes like CASZ1, IL1RAPL1, SOX17, N4BP1, ARHGDIA plos.org
miR-27aDownregulated plos.org
miR-1296UpregulatedDownregulated MCM2 plos.org
miR-34aUpregulatedInhibited cell proliferation, increased apoptosis researchgate.netsciepub.com
miR-221/222Modulated (downregulated)Regulate p27kip1 plos.orgsciepub.com
miR-574-3pUpregulatedTumor suppressor miR mdpi.comsciepub.com
miR-200a-3pModulatedRegulate epithelial to mesenchymal transition sciepub.com
miR-200b-3pModulatedRegulate epithelial to mesenchymal transition sciepub.com

Restoration of Tumor Suppressor Gene Expression

Tumor suppressor genes (TSGs) play a critical role in controlling cell growth, differentiation, and apoptosis. Their silencing through epigenetic mechanisms, such as DNA hypermethylation and repressive histone modifications, is a hallmark of cancer. nih.govxiahepublishing.com Genistein's ability to modulate epigenetic marks can lead to the reactivation and restoration of TSG expression. nih.govnih.govspandidos-publications.com

Genistein has been shown to decrease DNA methylation in the promoter regions of several TSGs, including FHIT, RUNX3, CDH1, PTEN, SOCS1, APC, ATM, SERPINB5, DAPK1, GSTP1, RARB, RASSF1, CDH13, MGMT, VHL, and BTG3. nih.govresearchgate.netnih.govnih.govspandidos-publications.com This demethylation is often accompanied by a corresponding increase in the transcriptional expression of these genes. nih.govresearchgate.netnih.govspandidos-publications.com For example, studies in HeLa cells showed that genistein treatment upregulated the expression of TP53, PTEN, CDH1, DAPK1, FHIT, RUNX3, and SOCS1. nih.gov In breast cancer cells, genistein increased the mRNA expression of ATM, APC, PTEN, and SERPINB5. researchgate.netnih.gov The restoration of TSG expression by genistein is considered a significant mechanism contributing to its potential anticancer effects. nih.govnih.govspandidos-publications.com

Here is a table listing some Tumor Suppressor Genes whose expression is reported to be restored by Genistein:

Tumor Suppressor GeneEffect of Genistein Treatment (Demethylation/Increased Expression)Reference
FHITDemethylation, Upregulated expression nih.govnih.gov
RUNX3Demethylation, Upregulated expression nih.govnih.gov
CDH1Demethylation, Upregulated expression nih.govnih.gov
PTENDemethylation, Upregulated expression nih.govresearchgate.netnih.govnih.gov
SOCS1Demethylation, Upregulated expression nih.govnih.gov
TP53Upregulated expression nih.gov
DAPK1Demethylation, Upregulated expression nih.govspandidos-publications.com
APCDemethylation, Increased mRNA expression researchgate.netnih.gov
ATMDemethylation, Increased mRNA expression researchgate.netnih.gov
SERPINB5Demethylation, Increased mRNA expression researchgate.netnih.gov
GSTP1Demethylation spandidos-publications.com
RARBDemethylation spandidos-publications.com
RASSF1Demethylation spandidos-publications.com
CDH13Demethylation spandidos-publications.com
MGMTDemethylation spandidos-publications.com
VHLDemethylation spandidos-publications.com
BTG3Demethylation, Increased mRNA expression spandidos-publications.com

Signal Transduction Pathway Modulation

Signal transduction pathways are complex networks of molecular interactions that govern cellular responses to external and internal stimuli. Dysregulation of these pathways is a hallmark of cancer, contributing to uncontrolled proliferation, survival, migration, and angiogenesis. Genistein has been shown to modulate several key signaling pathways involved in cancer progression. mdpi.comd-nb.infonih.govfrontiersin.orgtandfonline.com

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates various cellular processes, including cell survival, growth, proliferation, and metabolism. d-nb.infofrontiersin.org Constitutive activation of the PI3K/Akt pathway is frequently observed in many cancers and contributes to tumor development and progression. d-nb.infofrontiersin.org

Genistein has been reported to modulate the PI3K/Akt signaling axis at multiple levels. It can directly suppress the activity of Akt. d-nb.infonih.gov Genistein inhibits Akt activation by preventing upstream signaling events, such as EGF signal activation. d-nb.infonih.gov Studies have shown that genistein treatment leads to decreased Akt phosphorylation. mdpi.comd-nb.infonih.gov Inhibition of the PI3K/Akt pathway by genistein can impact its downstream targets, including NF-κB and mTOR, which are involved in cell survival and proliferation. mdpi.comd-nb.infonih.govfrontiersin.org For example, genistein's inactivation of NF-κB is mediated via the Akt signaling pathway in breast cancer cells. d-nb.infonih.gov

Furthermore, genistein's modulation of the PI3K/Akt pathway can be linked to its effects on other cellular processes. Inhibition of PI3K/Akt signaling, coupled with the potential overexpression of PTEN (a tumor suppressor that downregulates the PI3K/Akt pathway and can be upregulated by genistein-mediated miRNA modulation), has been shown to control cancer stem cell behavior. mdpi.comd-nb.info Genistein has also been shown to downregulate the expression of genes in the PI3K pathway, such as PIK3CD and AKT1, in certain cancer cell lines. nih.gov The modulation of the PI3K/Akt signaling axis by genistein contributes significantly to its observed anticancer effects, including the induction of apoptosis and inhibition of cell proliferation. mdpi.comd-nb.infonih.govfrontiersin.orgtandfonline.com

Here is a table summarizing the reported effects of Genistein on the PI3K/Akt Signaling Axis:

ComponentEffect of Genistein TreatmentReference
Akt ActivitySuppressed/Inhibited d-nb.infonih.govfrontiersin.org
Akt PhosphorylationDecreased mdpi.comd-nb.infonih.gov
PI3KCD ExpressionLowered (in HeLa cells) nih.gov
AKT1 ExpressionLowered (in HeLa cells) nih.gov
Upstream EGF SignalInhibition of activation d-nb.infonih.gov
Downstream TargetsInhibition of NF-κB, mTOR signaling mdpi.comd-nb.infonih.govfrontiersin.org
PTENPotential upregulation (linked to miRNA modulation), downregulates PI3K/Akt mdpi.comd-nb.info

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that transmits extracellular signals to the intracellular environment, regulating processes such as cell proliferation, migration, and apoptosis. mdpi.com Genistein has been shown to modulate the activity of key components within the MAPK cascades, including Extracellular Signal-Regulated Kinase (ERK1/2), c-Jun N-terminal Kinase (JNK), and p38 MAPK. nih.govelsevierpure.comcambridge.orgoncotarget.com

Studies have demonstrated that Genistein can inhibit the phosphorylation of ERK1/2 in various cell types, including cervical cancer cells and neurons subjected to oxidative stress. nih.govelsevierpure.comtandfonline.com Inhibition of ERK1/2 activity has been linked to Genistein's ability to suppress cell growth. nih.govelsevierpure.com

The effects of Genistein on JNK and p38 MAPK appear to be cell-type and context-dependent. In cervical cancer cells, Genistein induced the phosphorylation of both p38 MAPK and JNK. nih.govelsevierpure.com Inhibition of p38 MAPK activity was found to rescue cells from Genistein-mediated growth inhibition, suggesting a role for p38 activation in Genistein's effects in this context. nih.govelsevierpure.com In contrast, Genistein inhibited the activation of JNK and ERK in neurons under oxidative stress. tandfonline.com In melanoma cells, high concentrations of Genistein inhibited the phosphorylation of p38, ERK, and JNK, while lower concentrations stimulated their phosphorylation, indicating a dual functional effect depending on concentration. oncotarget.com

Genistein's modulation of MAPK pathways has been implicated in its diverse biological effects, including its potential anti-cancer and neuroprotective properties. mdpi.comtandfonline.com

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. nih.govresearchgate.netatsjournals.org Aberrant activation of NF-κB is frequently observed in various diseases, including cancer and inflammatory disorders. researchgate.net Genistein has been shown to effectively inhibit the activation of the NF-κB pathway. nih.govnih.govresearchgate.netatsjournals.orgaacrjournals.org

The mechanism by which Genistein inhibits NF-κB activation involves reducing the phosphorylation of the inhibitory protein IκBα, which prevents its degradation and subsequent nuclear translocation of NF-κB. nih.govresearchgate.net By blocking NF-κB's entry into the nucleus, Genistein prohibits its DNA binding and transcriptional activity. nih.govresearchgate.net

Research in prostate cancer cells demonstrated that Genistein decreased NF-κB DNA binding and abrogated its activation induced by agents like hydrogen peroxide and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net This inhibition of NF-κB is considered a mechanism by which Genistein induces apoptosis in these cells. nih.govresearchgate.net Furthermore, Genistein has been shown to prevent NF-κB activation in the context of LPS-induced inflammatory responses, correlating with a suppression of inflammation. atsjournals.orgplos.org

The inhibitory effect of Genistein on NF-κB is also linked to its interaction with other pathways, such as the Akt signaling pathway. aacrjournals.org Inhibition of Akt by Genistein has been shown to contribute to the inactivation of NF-κB. aacrjournals.org

Wnt/β-Catenin Signaling Regulation

The Wnt/β-Catenin signaling pathway is crucial for embryonic development and tissue homeostasis, but its dysregulation is frequently implicated in cancer development and progression. mdpi.commdpi.comcambridge.org Genistein has been reported to modulate the Wnt/β-Catenin pathway. mdpi.commdpi.comcambridge.orgd-nb.inforesearchgate.netnih.gov

Studies have shown that Genistein can reduce the nuclear concentration of β-catenin and enhance its phosphorylation, leading to its restriction to the cytosol. d-nb.inforesearchgate.net This action effectively downregulates Wnt signaling and the expression of its associated target genes, such as cyclin D1 and c-Myc. d-nb.inforesearchgate.net

Genistein's influence on the Wnt pathway can also involve epigenetic modifications. d-nb.inforesearchgate.net For instance, Genistein has been shown to suppress the methylation of CpG islands on the promoter region of certain Wnt pathway-associated genes, like Wnt5a and sFRP2, which are Wnt antagonists. d-nb.inforesearchgate.netnih.gov By increasing the expression of Wnt antagonists like sFRP2, Genistein can attenuate Wnt signaling. d-nb.inforesearchgate.netnih.gov

Research in colon cancer cell lines and rat models has provided evidence for Genistein's ability to prevent the upregulation of Wnt/β-catenin signaling and reduce pre-neoplastic lesions. cambridge.orgnih.gov

Estrogen Receptor (ER) Alpha and Beta Interactions

Genistein is a phytoestrogen, meaning it is a plant-derived compound that can interact with estrogen receptors (ERs). mdpi.comstemcell.comfrontiersin.orgdovepress.commdpi.comresearchgate.netnih.govnih.gov Humans have two main types of estrogen receptors, ER alpha (ERα) and ER beta (ERβ), which are encoded by different genes and can have distinct or even opposing effects in various tissues. dovepress.commdpi.comnih.gov

Genistein can bind to both ERα and ERβ. mdpi.comdovepress.com However, studies indicate that Genistein generally exhibits a higher binding affinity for ERβ compared to ERα. mdpi.comdovepress.comresearchgate.netnih.govnih.gov This differential binding preference is considered significant because ERα is often associated with promoting cell proliferation in certain tissues, while ERβ is thought to have antiproliferative and pro-apoptotic effects. dovepress.commdpi.com

By preferentially binding to and activating ERβ, Genistein can counteract the proliferative signals mediated by ERα. mdpi.comdovepress.com This mechanism is particularly relevant in tissues like breast tissue, where the expression levels of ER subtypes can influence cellular responses to estrogenic compounds. dovepress.comresearchgate.net Although Genistein binds with comparable affinity to ERβ as 17β-estradiol, higher concentrations of Genistein are typically required to induce the same level of transcriptional activity. researchgate.netnih.gov

The interaction of Genistein with ERs can lead to the activation of ER-dependent pathways, influencing gene expression and cellular behavior. mdpi.comstemcell.com The balance between the activation of ERα and ERβ by Genistein is believed to contribute to its varied biological effects in different tissues. nih.gov

AMP-Activated Protein Kinase (AMPK) Activation

AMP-Activated Protein Kinase (AMPK) is a highly conserved serine/threonine kinase that serves as a master regulator of cellular energy homeostasis. plos.orgstemcell.comd-nb.info Activation of AMPK is involved in regulating metabolic processes and has been linked to beneficial effects on metabolic disorders and inflammatory responses. plos.orgbmj.com Genistein has been shown to activate AMPK. nih.govatsjournals.orgplos.orgstemcell.comd-nb.infobmj.comfrontiersin.orgfrontiersin.org

Genistein activates AMPK by promoting the phosphorylation of its Thr-172 residue on the α-subunit. plos.org This phosphorylation can be mediated by upstream kinases such as LKB1 or Ca2+/calmodulin-dependent protein kinase kinase-II (CaMKK II). plos.org Reactive oxygen species generated by Genistein may also contribute to AMPK activation. plos.org

Activation of AMPK by Genistein has been associated with several downstream effects. It can suppress inflammatory responses by inhibiting NF-κB activation. plos.orgd-nb.infofrontiersin.org AMPK activation also plays a role in modulating hepatic lipid metabolism by decreasing the expression of lipogenic enzymes. frontiersin.org Furthermore, Genistein-mediated AMPK activation has been shown to induce apoptosis in certain cell types through energy-dependent caspase pathways. d-nb.infofrontiersin.org

Research in obese subjects has indicated that Genistein stimulates insulin (B600854) sensitivity, potentially through the activation of AMPK in skeletal muscle, leading to increased fatty acid oxidation. bmj.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating adipogenesis, lipid metabolism, and glucose homeostasis. mdpi.comstemcell.comfrontiersin.orgnih.govspandidos-publications.com PPARγ is a potential therapeutic target for metabolic disorders and certain cancers. nih.gov Genistein has been identified as a ligand and activator of PPARγ. mdpi.comstemcell.comfrontiersin.orgnih.govspandidos-publications.com

Genistein interacts with PPARγ, leading to its activation. frontiersin.orgnih.govspandidos-publications.com This interaction has been shown to influence cellular differentiation processes. For example, Genistein can induce adipogenic differentiation and suppress osteogenic differentiation, effects mediated, at least in part, through the activation of the PPARγ pathway. stemcell.comfrontiersin.orgnih.govspandidos-publications.com

Studies in human bone marrow mesenchymal stem cells (BMSCs) have demonstrated that Genistein significantly increases PPARγ protein expression, and the downregulation of PPARγ reduces Genistein's effects on cell growth and differentiation. spandidos-publications.com

The activation of PPARγ by Genistein can also interact with other signaling pathways, including estrogen signaling. frontiersin.orgnih.gov The balance between the activation of ERs and PPARγ by Genistein is thought to determine its biological effects on processes like osteogenesis and adipogenesis. nih.gov

Protein Tyrosine Kinase Inhibition (e.g., EGFR, PDGFR, Insulin Receptor, Abl, Src)

One of the early recognized mechanisms of Genistein's action is its ability to inhibit protein tyrosine kinases (PTKs). stemcell.comnih.govmdpi.comresearchgate.netmdpi.comportico.org PTKs are enzymes that play crucial roles in cellular signaling by phosphorylating tyrosine residues on proteins, regulating processes such as cell growth, differentiation, and survival. nih.govmdpi.comresearchgate.net Genistein acts as a natural PTK inhibitor by competing for the ATP-binding site of these enzymes. stemcell.comnih.gov

Genistein has been shown to inhibit the activity of a range of receptor and non-receptor tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Insulin Receptor, Abl, and Src. nih.govmdpi.comresearchgate.netmdpi.com

Research has identified Genistein as an inhibitor of EGFR, a receptor tyrosine kinase frequently overexpressed and activated in various cancers. mdpi.comresearchgate.netmdpi.comportico.org Inhibition of EGFR by Genistein can interfere with downstream signaling cascades that promote cell proliferation and survival. mdpi.comresearchgate.net Genistein has also been shown to inhibit PDGFR and the Insulin Receptor. nih.govmdpi.comresearchgate.net

Studies utilizing phosphoproteomic analysis have confirmed that Genistein regulates protein tyrosine phosphorylation by inhibiting the activity of multiple tyrosine kinases, categorizing core inhibited molecules into canonical Receptor-MAPK or Receptor-PI3K/AKT cascades. nih.gov

While Genistein inhibits PTKs at micromolar concentrations, which can be challenging to achieve in vivo, its inhibitory activity against enzymes like EGFR, Src, and MEK4 has been documented with specific IC50 values in in vitro studies. mdpi.comportico.org

Interactive Data Table: Genistein's Effects on Key Signaling Pathways

Signaling Pathway/ProteinEffect of GenisteinExamples of Research Findings
MAPK Cascades Modulates phosphorylation of ERK1/2, JNK, p38 (inhibition or activation depending on cell type and concentration)Inhibits ERK1/2 phosphorylation in cervical cancer cells and neurons. nih.govelsevierpure.comtandfonline.com Induces p38 and JNK phosphorylation in cervical cancer cells. nih.govelsevierpure.com Inhibits p38, ERK, and JNK phosphorylation at high concentrations in melanoma cells. oncotarget.com
NF-κB Pathway Inhibits activationDecreases NF-κB DNA binding and blocks nuclear translocation in prostate cancer cells. nih.govresearchgate.net Prevents NF-κB activation in LPS-induced inflammation. atsjournals.orgplos.org
Wnt/β-Catenin Signaling Regulates by reducing nuclear β-catenin and influencing Wnt antagonist expressionReduces nuclear β-catenin and enhances its phosphorylation. d-nb.inforesearchgate.net Increases expression of Wnt antagonists like sFRP2. d-nb.inforesearchgate.netnih.gov
Estrogen Receptors Interacts with ERα and ERβ, with higher affinity for ERβBinds to both ERα and ERβ, preferentially activating ERβ. mdpi.comdovepress.comresearchgate.netnih.govnih.gov Counteracts ERα-mediated proliferation. mdpi.comdovepress.com
AMPK ActivatesInduces phosphorylation of AMPK. plos.orgbmj.com Suppresses inflammation via NF-κB inhibition downstream of AMPK. plos.orgd-nb.infofrontiersin.org Improves insulin sensitivity. bmj.com
PPARγ Pathway ActivatesActs as a ligand and activator of PPARγ. mdpi.comstemcell.comfrontiersin.orgnih.govspandidos-publications.com Induces adipogenesis and suppresses osteogenesis via PPARγ. stemcell.comfrontiersin.orgnih.govspandidos-publications.com
Protein Tyrosine Kinases Inhibits activity (e.g., EGFR, PDGFR, Insulin Receptor, Abl, Src)Competes for ATP-binding site. stemcell.comnih.gov Inhibits EGFR, PDGFR, Insulin Receptor, Abl, and Src. nih.govmdpi.comresearchgate.netmdpi.com

Other Key Signaling Nodes (e.g., STAT, FAK, TLR4)

Genistein has been shown to modulate the activity of several other critical signaling pathways. The Signal Transducer and Activator of Transcription (STAT) pathway, involved in processes like cell growth, differentiation, and survival, can be influenced by genistein. Studies have reported genistein's inhibitory effect on STAT1-mediated signaling cascades in activated macrophages frontiersin.org.

Focal Adhesion Kinase (FAK) is another key signaling protein affected by genistein. FAK plays a significant role in cell adhesion, migration, and survival, often being activated in various cellular processes, including those related to cancer progression. Research indicates that genistein can interfere with FAK-paxillin activation, potentially impacting cellular migration and invasion mdpi.com.

Toll-like Receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune response and inflammation, particularly in response to lipopolysaccharide (LPS). Genistein has been observed to inactivate TLR4 dimerization, which in turn disrupts downstream signaling cascades involving MyD88 or TRIF. This disruption prevents the activation and nuclear translocation of nuclear factor-kappa B (NF-κB), thereby inhibiting the upregulation of pro-inflammatory cytokines nih.govresearchgate.net.

Regulation of Oxidative Stress and Antioxidant Systems

Genistein is recognized for its ability to attenuate oxidative stress through various cellular mechanisms nih.govresearchgate.net. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases.

Reactive Oxygen Species (ROS) Scavenging

Genistein can directly neutralize free radicals, including ROS, thus preventing oxidative damage to cellular components like DNA tandfonline.comresearchgate.net. Its chemical structure, containing hydroxyl groups and a conjugated ring system, contributes to its free-radical scavenging activity iiarjournals.org. Studies have demonstrated that genistein treatment can reduce intracellular ROS generation in various cell types, including neuronal cells and endothelial cells researchgate.netnih.govtandfonline.com.

Nrf2 Pathway Activation and Antioxidant Enzyme Modulation

A significant mechanism by which genistein exerts its antioxidant effects is through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.govbenthamdirect.comresearchgate.net. Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of numerous phase II detoxification enzymes and antioxidant proteins. Genistein treatment has been shown to increase the expression and nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC) amegroups.orgnih.gov. This activation enhances the cellular defense against oxidative damage researchgate.net.

Research indicates that genistein-induced Nrf2 activation can be mediated through signaling pathways like ERK1/2 and PKC nih.gov.

Mitochondrial Dysfunction Mitigation

Mitochondrial dysfunction is a key contributor to oxidative stress and various pathological conditions. Genistein has shown potential in alleviating mitochondrial dysfunction researchgate.netresearchgate.net. Studies suggest that genistein can impact mitochondrial function by modulating the enzymatic activity of components of the oxidative phosphorylation system researchgate.net. Furthermore, genistein has been observed to decrease mitochondrial membrane potential and activity in certain cell lines, which can be associated with the induction of apoptosis in cancer cells tandfonline.comnih.gov. However, other research indicates that genistein can improve mitochondrial respiration efficiency and increase ATP content in sperm cells, suggesting context-dependent effects on mitochondrial function nih.gov.

Here is a table summarizing some observed effects of Genistein on mitochondrial function:

Cell Type/ModelGenistein Effect on MitochondriaObserved OutcomeSource
Non-small lung cancer cells (A549, 95D)Decreased mitochondrial membrane potential and activityInduction of apoptosis tandfonline.comnih.gov
Sperm cellsImproved mitochondrial respiration efficiency, increased ATP contentEnhanced mitochondrial function, decreased oxidative damage nih.gov
Ovulated rats (BMMSCs)Induces mitochondrial biogenesis and autophagy via ERRαImproves aging of BMMSCs researchgate.net

Anti-inflammatory Actions at the Cellular Level

Genistein possesses notable anti-inflammatory properties at the cellular level, primarily by modulating the expression of various inflammatory mediators.

Cytokine and Chemokine Expression Modulation (e.g., IL-1β, IL-6, IL-8, TNF-α)

Genistein can significantly influence the production and expression of pro-inflammatory cytokines and chemokines, which are key players in the inflammatory response. Studies have shown that genistein can suppress the production of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in various cell types, including macrophages and synovial cells frontiersin.orgmdpi.comspandidos-publications.comnih.gov.

Here is a table illustrating the modulation of specific cytokines by Genistein in different cell models:

Cytokine/ChemokineCell Type/ModelStimulusGenistein EffectSource
IL-1βMH7A human synoviocyte cellsTNF-αDownregulation frontiersin.org
IL-1βRAW 264.7 macrophagesLPS + IFN-γSuppression mdpi.com
IL-1βMale Wistar rats (d-galactosamine-induced)d-galactosamineSuppression mdpi.com
IL-6MH7A human synoviocyte cellsTNF-αDownregulation frontiersin.orgspandidos-publications.com
IL-6RAW 264.7 macrophagesLPS + IFN-γSuppression mdpi.com
IL-6RAW 264.7 macrophagesLPSSuppression mdpi.com
IL-8MH7A human synoviocyte cellsTNF-αDownregulation frontiersin.orgspandidos-publications.com
IL-8Human umbilical vein endothelial cells (HUVECs)TNF-αSuppression nih.gov
TNF-αMH7A human synoviocyte cellsTNF-αDownregulation frontiersin.org
TNF-αRAW 264.7 macrophagesLPS + IFN-γSuppression mdpi.com
TNF-αRAW 264.7 macrophagesLPSSuppression mdpi.com
TNF-αMale Wistar rats (d-galactosamine-induced)d-galactosamineSuppression mdpi.com
TNF-αHuman umbilical vein endothelial cells (HUVECs)TNF-αSuppression nih.gov

Genistein's ability to modulate these signaling nodes and pathways underscores its multifaceted molecular and cellular actions, contributing to its observed biological effects.

Inhibition of Inflammatory Mediators (e.g., COX-2, Nitric Oxide Synthase)

Genistein demonstrates anti-inflammatory effects by modulating the production and activity of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). nih.govmdpi.com Studies have shown that genistein can inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS) in various cell types, including lipopolysaccharide (LPS)-induced chondrocytes and microglial cells. mdpi.comfrontiersin.orgscispace.com This inhibition leads to a reduction in the production of prostaglandins (B1171923) (PGs), such as prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO), both of which are significant contributors to inflammatory processes. mdpi.comfrontiersin.org

The mechanism underlying genistein's inhibitory effect on COX-2 and iNOS involves the modulation of signaling pathways like NF-κB. nih.govmdpi.comfrontiersin.org NF-κB is a transcription factor that plays a central role in the induction of pro-inflammatory genes, including those encoding COX-2 and iNOS. mdpi.com Genistein has been reported to suppress the activation and nuclear translocation of NF-κB, thereby reducing the transcription of these inflammatory enzymes. nih.govfrontiersin.org Additionally, genistein's anti-inflammatory action can be mediated through the activation of pathways such as AMPK, which can subsequently lead to the inhibition of COX-2 activity or the inactivation of the PIP3 pathway. frontiersin.org

While genistein generally inhibits iNOS and NO production in pathological states characterized by excessive inflammation, some studies suggest it might influence NO production through estrogen receptor pathways in specific cell types under different conditions. mdpi.com However, the predominant finding in inflammatory models is the suppression of iNOS expression and NO release. nih.govmdpi.comfrontiersin.orgscispace.com

Influence on Cancer Stem Cell Phenotypes

Genistein has demonstrated an ability to influence cancer stem cell (CSC) phenotypes, which are characterized by self-renewal, differentiation potential, and resistance to conventional therapies. mdpi.commdpi.com Studies have shown that genistein can reduce the population of CSCs and inhibit their stem-like properties in various cancer types, including breast cancer and head and neck cancer. mdpi.commdpi.comresearchgate.net

The mechanisms by which genistein targets CSCs involve the modulation of key signaling pathways that regulate stemness. These pathways include Hedgehog, Wnt/β-catenin, PI3K/Akt/mTOR, and JAK/STAT. mdpi.comresearchgate.net Genistein has been shown to inhibit the Hedgehog pathway and interfere with the expression of CSC markers such as CD44 and CD133. mdpi.commdpi.com It can also suppress the formation of tumorspheres, an in vitro model used to assess the self-renewal capacity of CSCs. mdpi.com

Furthermore, genistein's influence on CSCs extends to their migratory and invasive capabilities. mdpi.com By modulating pathways and markers associated with epithelial-mesenchymal transition (EMT), a process linked to increased invasiveness and metastasis, genistein can suppress the aggressive behavior of CSCs. mdpi.com Research also suggests that genistein can increase the sensitivity of CSCs to chemotherapeutic agents, potentially overcoming a key mechanism of treatment resistance. mdpi.com

Cellular Bioenergetics and Metabolism Modulation

Genistein has been shown to modulate cellular bioenergetics and metabolism, particularly in the context of cancer cells. Cancer cells often exhibit altered metabolic pathways, such as increased glucose uptake and aerobic glycolysis (the Warburg effect), to support their rapid proliferation. spandidos-publications.compsu.edu Genistein can interfere with these metabolic adaptations.

Studies indicate that genistein can inhibit glucose uptake and the process of glycolysis in cancer cells. nih.govspandidos-publications.com This can occur through the downregulation of key enzymes and transporters involved in glucose metabolism, such as glucose transporter 1 (GLUT1) and hexokinase 2 (HK2), potentially mediated by the downregulation of hypoxia-inducible factor-1α (HIF-1α). nih.gov

Beyond glucose metabolism, genistein may also influence mitochondrial function and oxidative phosphorylation. researchgate.net Some research suggests genistein can act as a mitochondriotropic molecule, modulating the enzymatic activity of components of the oxidative phosphorylation system and influencing mitochondrial redox biology. researchgate.net This modulation of cellular energy metabolism can contribute to genistein's anti-cancer effects and its influence on other cellular processes.

Neuro-molecular Mechanisms

Genistein has demonstrated neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD), by influencing key molecular mechanisms involved in neuronal dysfunction and death. frontiersin.orgsemanticscholar.orgnih.govfrontiersin.orgmdpi.com

Amyloid-beta Protein Production and Aggregation Inhibition

A hallmark of Alzheimer's disease is the accumulation and aggregation of amyloid-beta (Aβ) peptides. frontiersin.orgfrontiersin.org Genistein has been shown to inhibit the production and aggregation of Aβ. frontiersin.orgsemanticscholar.orgnih.govfrontiersin.orgresearchgate.netacs.org

Genistein can influence the proteolytic processing of amyloid precursor protein (APP), the precursor molecule from which Aβ is generated. frontiersin.orgfrontiersin.org It has been observed to upregulate α-secretase activity while downregulating β-secretase (BACE1) and γ-secretase activities. frontiersin.orgsemanticscholar.orgnih.govfrontiersin.org This shift in APP processing favors the non-amyloidogenic pathway, which reduces the generation of Aβ peptides. frontiersin.orgfrontiersin.org

Furthermore, genistein can directly interact with Aβ peptides, inhibiting their aggregation and promoting the clearance of existing aggregates. frontiersin.orgnih.govfrontiersin.org Studies using molecular simulations have shown that genistein can reduce the β-sheet content of Aβ42 peptides, a conformation associated with aggregation, and induce random coil structures. acs.org Genistein's antioxidant properties also play a role by reducing oxidative stress induced by Aβ, which can contribute to Aβ aggregation and neurotoxicity. frontiersin.orgnih.gov

Tau Protein Hyperphosphorylation Prevention

Hyperphosphorylation of the tau protein is another key pathological event in Alzheimer's disease, leading to the formation of neurofibrillary tangles (NFTs). frontiersin.orgsemanticscholar.orgfrontiersin.orgnih.govdovepress.com Genistein has been shown to prevent tau hyperphosphorylation. frontiersin.orgsemanticscholar.orgfrontiersin.orgmdpi.comresearchgate.netnih.govdovepress.com

The mechanisms involve the modulation of kinases and phosphatases that regulate tau phosphorylation. Genistein has been reported to inactivate glycogen (B147801) synthase kinase 3β (GSK-3β) and c-Jun N-terminal kinase (JNK), kinases known to phosphorylate tau. semanticscholar.org Additionally, genistein can reduce intracellular calcium levels, which in turn can lead to reduced activation of calcium/calmodulin-dependent protein kinase IV (CAMK4), another kinase involved in tau phosphorylation. frontiersin.orgfrontiersin.orgnih.gov

By inhibiting these kinases and potentially influencing other regulatory pathways, genistein helps to maintain tau in its normally phosphorylated state, preventing its aggregation into neurofibrillary tangles and protecting neuronal function. frontiersin.orgfrontiersin.orgmdpi.comnih.gov

Here is a summary of some research findings related to Genistein's effects on inflammatory mediators and neuro-molecular mechanisms:

MechanismTarget/MediatorObserved EffectCell/Model SystemSource
Inhibition of Inflammatory MediatorsCOX-2 expressionDownregulationLPS-induced chondrocytes, microglial cells, CSD-treated mice hippocampus nih.govmdpi.comfrontiersin.orgscispace.com
iNOS expression/activityInhibition/DownregulationLPS-induced chondrocytes, microglial cells, CSD-treated mice hippocampus, diabetic wound tissues nih.govmdpi.comfrontiersin.orgscispace.com
NO productionReductionLPS-induced chondrocytes, microglial cells, peritoneal exudates cell supernatant mdpi.comfrontiersin.orgscispace.com
NF-κB activation/translocationSuppression/InhibitionActivated macrophages, MH7A human synoviocyte cells, CSD-treated mice hippocampus nih.govfrontiersin.orgmdpi.com
Amyloid-beta Production & Aggregation Inhib.Aβ productionReduction (via BACE1, PS1, γ-secretase inhibition; α-secretase upregulation)ApoE-/- mice hippocampus and cortex, PC12 cells frontiersin.orgsemanticscholar.orgnih.govfrontiersin.org
Aβ aggregationInhibition, reduced β-sheet contentAβ25-35 fragment, Aβ42 peptides frontiersin.orgnih.govacs.org
Aβ-induced oxidative stressReductionPC12 cells, rat brain synapses frontiersin.orgnih.gov
Tau Protein Hyperphosphorylation PreventionTau hyperphosphorylationReductionSH-SY5Y cells, ApoE-/- mice, ob/ob mice brain, AD model rats hippocampus frontiersin.orgsemanticscholar.orgfrontiersin.orgresearchgate.netnih.govdovepress.com
GSK-3β activityInactivationApoE-/- mice hippocampus and cortex semanticscholar.org
JNK activityAlleviationApoE-/- mice hippocampus and cortex semanticscholar.org
CAMK4 protein levels/activationReduction/RegulationAD model rats hippocampus frontiersin.orgfrontiersin.orgnih.gov
Intracellular calcium levelsReductionNeurons frontiersin.orgnih.govfrontiersin.org

Acetylcholinesterase Activity Inhibition

Genistein and its derivatives have been investigated for their effects on acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine (B1216132) in the nervous system mdpi.comfrontiersin.org. Inhibition of AChE is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease to increase acetylcholine levels mdpi.comnih.gov.

Studies have shown that certain genistein derivatives can inhibit AChE activity. For instance, one study highlighted two genistein derivatives, G1 and G2, demonstrating differential inhibitory effects on AChE. G1 exhibited an inhibitory effect 80 times stronger than G2, with IC50 values of 264 nmol/L and 21,210 nmol/L, respectively nih.govnih.gov. Kinetic analysis and molecular docking studies suggest that G1 can interact with both the catalytic active site and the peripheral anionic site of AChE nih.govebi.ac.uk. The difference in inhibitory potency between G1 and G2 was attributed to variations in their interactions with specific amino acid residues in AChE, including Tyr124, Glu292, Val294, and Phe338 nih.gov.

Conversely, other research indicates that genistein can induce the expression of AChE, specifically the tetrameric form (G4 AChE) linked to proline-rich membrane anchor (PRiMA), in a dose-dependent manner in PC12 cells frontiersin.org. This induction appears to be mediated through the activation of G protein-coupled receptor 30 (GPR30) and involves a cAMP-dependent signaling cascade, leading to the activation of cAMP response element-binding protein (CREB) and subsequent transcription of the ACHE gene frontiersin.org. This suggests a complex and potentially context-dependent role for genistein in modulating cholinergic function.

Modulation of Calcium/Calmodulin-Dependent Protein Kinase IV (CAMK4)

Calcium/calmodulin-dependent protein kinase IV (CAMK4) is a kinase involved in various neuronal processes, including learning and memory, and its dysregulation has been implicated in neurodegenerative diseases such as Alzheimer's disease frontiersin.orgnih.govmdpi.com. Research suggests that genistein can modulate the activity and levels of CAMK4.

Studies in Alzheimer's disease model rats have shown that genistein treatment can reduce the levels of phosphorylated CAMK4 (p-CAMK4) in the hippocampus nih.gov. This reduction in p-CAMK4 was associated with a decrease in the hyperphosphorylation of tau protein, a key pathological event in Alzheimer's disease leading to the formation of neurofibrillary tangles frontiersin.orgnih.gov. These findings suggest that genistein may exert neuroprotective effects, at least in part, by regulating the CAMK4 pathway and subsequently reducing tau hyperphosphorylation frontiersin.orgnih.govnih.gov.

The modulation of CAMK4 by genistein is also linked to its effects on intracellular calcium levels, as CAMK4 activation is dependent on calcium/calmodulin frontiersin.orgmdpi.com. By influencing intracellular calcium homeostasis, genistein can indirectly impact CAMK4 activity frontiersin.orgnih.gov.

Other Molecular Targets and Interactions

Genistein interacts with a variety of other molecular targets and cellular processes, contributing to its diverse biological activities.

DNA Topoisomerase II Inhibition

DNA topoisomerase II (Topo II) is a crucial enzyme involved in DNA replication, transcription, repair, and chromosome segregation ffhdj.comaacrjournals.orgspandidos-publications.com. It regulates DNA topology by creating transient double-strand breaks, allowing DNA strands to pass through, and then rejoining the breaks aacrjournals.org. Genistein has been identified as an inhibitor of DNA Topo II.

Studies have demonstrated that genistein can inhibit the decatenation activity of DNA Topo II and stimulate DNA Topo II-mediated double-strand breaks in DNA aacrjournals.org. Unlike some other Topo II inhibitors, genistein does not appear to intercalate into DNA aacrjournals.org. It is suggested that genistein might act as a catalytic inhibitor of Topo II, interfering directly with the enzyme's function rather than stabilizing the covalent enzyme-DNA complexes like some conventional Topo II poisons spandidos-publications.comacs.org.

Research using human cancer cell lines has shown that genistein inhibits human Topo II activity with an IC50 value of 37.5 µM spandidos-publications.com. This inhibition of Topo II is thought to contribute to the cytotoxic effects of genistein on cancer cells, leading to cell cycle arrest at the G2/M phase spandidos-publications.com. Cells lacking DNA Topoisomerase IIβ have shown resistance to genistein-induced growth inhibition and cytotoxicity, highlighting the importance of this isoform in genistein's effects acs.org.

Telomere Dynamics (e.g., Telomere Shortening)

Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division, contributing to cellular aging and senescence reliasmedia.commdpi.com. Telomerase is an enzyme that maintains telomere length in certain cells, particularly cancer cells, by adding repetitive sequences to the telomeric ends mdpi.comnih.gov. Genistein has been shown to influence telomere dynamics, primarily through its effects on telomerase activity.

Multiple studies indicate that genistein can inhibit telomerase activity, leading to telomere shortening in various cancer cell lines, including brain tumor cells reliasmedia.comnih.govresearchgate.net. This inhibition is associated with the suppression of the expression of the RNA template (TR) and the catalytic subunit (TERT) of telomerase nih.govresearchgate.net. By inhibiting telomerase, genistein may limit the replicative potential of cancer cells and promote senescence or apoptosis reliasmedia.comnih.gov.

However, the effect of genistein on telomerase and telomere length can be complex and potentially dose-dependent, with some research suggesting that while high concentrations inhibit telomerase, lower concentrations might induce its activity in certain contexts mdpi.com. The precise mechanisms underlying genistein's modulation of telomere dynamics involve both genetic and epigenetic factors influencing TERT expression mdpi.com.

Intracellular Calcium Homeostasis

Intracellular calcium concentration ([Ca2+]i) is a critical regulator of numerous cellular processes, including signaling, muscle contraction, and neurotransmission conicet.gov.ariomcworld.org. Genistein has been shown to modulate intracellular calcium homeostasis through various mechanisms.

Genistein can influence calcium influx and efflux pathways. Studies in human umbilical artery smooth muscle cells have demonstrated that genistein inhibits mechanisms that increase intracellular Ca2+, including blocking voltage-operated calcium channels (VOCCs) conicet.gov.ar. This action can lead to a decrease in intracellular Ca2+ concentration and consequently induce relaxation in these cells conicet.gov.ar.

Furthermore, genistein's effects on intracellular calcium are linked to its modulation of other targets, such as CAMK4 frontiersin.orgnih.gov. By reducing intracellular calcium levels, genistein can lead to decreased activation of CAMKK1 and CAMK4, which in turn affects downstream processes like tau phosphorylation frontiersin.orgnih.gov.

Research also suggests that genistein can modulate the activity of enzymes involved in neurotransmitter metabolism, such as glutamate (B1630785) decarboxylase (GAD), and that this modulation can be influenced by disturbed intracellular calcium homeostasis iomcworld.org. Cells with reduced expression of calcium membrane pumps (PMCA) and consequently increased intracellular calcium were found to be more sensitive to genistein's effects on GAD activity iomcworld.org.

The impact of genistein on intracellular calcium handling can also exhibit gender-related differences, as observed in studies on guinea-pig hearts, where genistein's acute actions on intracellular calcium regulation differed between male and female myocytes nih.gov.

Compound Information

Compound NamePubChem CID
Genistein5280961
Acetylcholine187
Calmodulin25201420
DNA145722049
Etoposide3342
Camptothecin2548
Tau protein60543
β-amyloid protein16218514
Glutamate decarboxylase7104
Norepinephrine4393
Dopamine681
Serotonin5202
Estradiol5757
Daidzein5280866
Glycitein107811

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2 B191296 Genisteine CAS No. 446-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179627
Record name beta-Isosparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24915-04-6, 90-39-1, 446-95-7
Record name (7S,7aS,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24915-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Isosparteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024915046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Isosparteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name beta-Isosparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [7S-(7α,7aα,14α,14aα)]-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ISOSPARTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPV1ED2WZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Genistein Action

Other Molecular Targets and Interactions

Genistein interacts with a variety of other molecular targets and cellular processes, contributing to its diverse biological activities.

DNA Topoisomerase II Inhibition

DNA topoisomerase II (Topo II) is an essential enzyme involved in critical DNA processes such as replication, transcription, repair, and chromosome segregation ffhdj.comaacrjournals.orgspandidos-publications.com. It manages DNA topology by creating transient double-strand breaks to allow DNA strand passage before rejoining the breaks aacrjournals.org. Genistein has been identified as an inhibitor of DNA Topo II.

Studies have demonstrated that genistein can inhibit the decatenation activity of DNA Topo II and stimulate DNA Topo II-mediated double-strand breaks in DNA aacrjournals.org. Notably, genistein does not appear to intercalate into DNA, distinguishing it from some other Topo II inhibitors aacrjournals.org. It is proposed that genistein might act as a catalytic inhibitor of Topo II, directly interfering with the enzyme's function rather than stabilizing covalent enzyme-DNA complexes like some conventional Topo II poisons spandidos-publications.comacs.org.

Research using human cancer cell lines has shown that genistein inhibits human Topo II activity with an IC50 value of 37.5 µM spandidos-publications.com. This inhibition of Topo II is believed to contribute to genistein's cytotoxic effects on cancer cells, leading to cell cycle arrest at the G2/M phase spandidos-publications.com. Cells deficient in DNA Topoisomerase IIβ have exhibited resistance to genistein-induced growth inhibition and cytotoxicity, underscoring the importance of this isoform in genistein's effects acs.org.

Telomere Dynamics (e.g., Telomere Shortening)

Telomeres are protective structures at the ends of chromosomes that shorten with each cell division, contributing to cellular aging and senescence reliasmedia.commdpi.com. Telomerase is an enzyme that maintains telomere length in certain cells, particularly cancer cells, by adding repetitive sequences to the telomeric ends mdpi.comnih.gov. Genistein has been shown to influence telomere dynamics, primarily through its effects on telomerase activity.

Multiple studies indicate that genistein can inhibit telomerase activity, resulting in telomere shortening in various cancer cell lines, including brain tumor cells reliasmedia.comnih.govresearchgate.net. This inhibition is linked to the suppression of the expression of the RNA template (TR) and the catalytic subunit (TERT) of telomerase nih.govresearchgate.net. By inhibiting telomerase, genistein may limit the replicative capacity of cancer cells and promote senescence or apoptosis reliasmedia.comnih.gov.

However, the effect of genistein on telomerase and telomere length can be complex and potentially dose-dependent. Some research suggests that while high concentrations inhibit telomerase, lower concentrations might induce its activity in certain contexts mdpi.com. The precise mechanisms underlying genistein's modulation of telomere dynamics involve both genetic and epigenetic factors influencing TERT expression mdpi.com.

Intracellular Calcium Homeostasis

Intracellular calcium concentration ([Ca2+]i) is a critical regulator of numerous cellular processes, including signaling, muscle contraction, and neurotransmission conicet.gov.ariomcworld.org. Genistein has been shown to modulate intracellular calcium homeostasis through various mechanisms.

Genistein can influence calcium influx and efflux pathways. Studies in human umbilical artery smooth muscle cells have demonstrated that genistein inhibits mechanisms that increase intracellular Ca2+, including blocking voltage-operated calcium channels (VOCCs) conicet.gov.ar. This action can lead to a decrease in intracellular Ca2+ concentration and consequently induce relaxation in these cells conicet.gov.ar.

Furthermore, genistein's effects on intracellular calcium are linked to its modulation of other targets, such as CAMK4 frontiersin.orgnih.gov. By reducing intracellular calcium levels, genistein can lead to decreased activation of CAMKK1 and CAMK4, which in turn affects downstream processes like tau phosphorylation frontiersin.orgnih.gov.

Research also suggests that genistein can modulate the activity of enzymes involved in neurotransmitter metabolism, such as glutamate (B1630785) decarboxylase (GAD), and that this modulation can be influenced by disturbed intracellular calcium homeostasis iomcworld.org. Cells with reduced expression of calcium membrane pumps (PMCA) and consequently increased intracellular calcium were found to be more sensitive to genistein's effects on GAD activity iomcworld.org.

The impact of genistein on intracellular calcium handling can also exhibit gender-related differences, as observed in studies on guinea-pig hearts, where genistein's acute actions on intracellular calcium regulation differed between male and female myocytes nih.gov.

Preclinical Research Models and Findings

In Vitro Studies in Cell Line Models

In vitro studies using various cell lines have been instrumental in elucidating the cellular and molecular mechanisms modulated by genistein (B1671435).

Cancer Cell Line Responses (e.g., Breast, Prostate, Cervical, Ovarian, Colon, Pancreatic, Head and Neck, Leukemia, Hepatocellular Carcinoma)

Genistein has demonstrated inhibitory effects on the proliferation and survival of a wide range of cancer cell lines through various mechanisms, including the induction of cell cycle arrest and apoptosis. researchgate.netclinicsinoncology.commdpi.comfrontiersin.orgiiarjournals.org

Breast Cancer: Genistein has been shown to induce apoptosis in human breast cancer cells, sometimes exhibiting synergistic effects with other compounds like capsaicin (B1668287). frontiersin.org Studies have also indicated that genistein can downregulate the expression of matrix metalloproteinases (MMPs) in both estrogen-receptor-negative (MDA-MB-231) and estrogen-receptor-positive (MCF-7) breast cancer cell lines, leading to reduced invasion. mdpi.com

Prostate Cancer: Genistein is a potent inhibitor of prostate cancer cell proliferation in vitro. iiarjournals.org It has been reported to induce cell cycle arrest in prostate cancer cell lines, with some studies indicating arrest in the G2/M phase and others in the G0/G1 phase, suggesting potential cell line-specific effects. mdpi.comiiarjournals.orgaacrjournals.org Mechanisms include the downregulation of cyclin B and upregulation of cyclin-dependent kinase inhibitors like p21 and p27. iiarjournals.orgaacrjournals.org Genistein also induces apoptosis in prostate cancer cells and can inhibit the activation of NF-κB. iiarjournals.org In castration-resistant prostate cancer cell lines (22RV1, VCaP), genistein has been shown to inhibit proliferation and decrease prostate-specific antigen production in a dose-dependent manner. foodandnutritionresearch.net It also reduced the expression of AKR1C3, an enzyme involved in CRPC progression. foodandnutritionresearch.net

Cervical Cancer: Studies in cervical cancer cell lines like HeLa and ME-180 have shown that genistein can reduce cell growth and invasion, and increase cell cycle arrest and apoptosis. mdpi.comencyclopedia.pub For HeLa cells, an IC50 of 35 µM was reported with cells arrested primarily in the S phase, while for ME-180 cells, an IC50 of 60 µM was observed with G2/M phase arrest. mdpi.comencyclopedia.pub Genistein treatment increased cytochrome c, suggesting activation of apoptotic pathways. mdpi.comencyclopedia.pubnih.gov However, one study noted that low concentrations of genistein (0.001–1 µM) could promote proliferation in HeLa cells. mdpi.comencyclopedia.pubnih.govjcancer.org

Ovarian Cancer: Genistein has demonstrated inhibitory effects on the growth of various ovarian cancer cell lines. aacrjournals.orgnih.goviiarjournals.org It can induce cell cycle arrest, specifically in the G2/M phase in SK-OV-3 cells, in a dose- and time-dependent manner. nih.gov Genistein also induces apoptosis in ovarian cancer cells, with studies showing increased caspase-3 activity and apoptotic cell populations. nih.goviiarjournals.org Furthermore, genistein has been shown to enhance the cytotoxic effect of cisplatin (B142131) in both platinum-sensitive (A2780) and platinum-resistant (C200) ovarian cancer cell lines. aacrjournals.org It can also suppress the proliferation of ovarian cancer cells (BG-1) induced by estrogen or bisphenol A, mediated by estrogen receptors, particularly ERα. spandidos-publications.com

Colon Cancer: Genistein inhibits the growth of several colon cancer cell lines, including SW620, DLD-1, HT-29, SW480, and LoVo. frontiersin.orgturkjps.orgiiarjournals.orgnih.govfoodandnutritionresearch.netplos.orgmdpi.com Its effects include dose-dependent inhibition of cell vitality and proliferation, induction of apoptosis, and cell cycle arrest (e.g., G2 phase arrest in SW480 cells). frontiersin.orgturkjps.orgnih.govplos.orgmdpi.com Mechanisms involve the inhibition of NF-κB pathway, modulation of Bcl-2 and Bax proteins, induction of DNA strand breaks, and inhibition of topoisomerase. frontiersin.orgturkjps.org Genistein also inhibits cell invasion and migration by regulating the expression of factors like MMP9, E-cadherin, and β-catenin. turkjps.orgmdpi.com It can also induce apoptosis by inhibiting the accumulation of lipid droplets in HT-29 cells. foodandnutritionresearch.net Genistein treatment has been shown to selectively induce WNT5a expression and reduce methylation at the WNT5a promoter in the SW1116 colon cancer cell line. iiarjournals.org

Pancreatic Cancer: Genistein has been studied for its effects on pancreatic cancer cell lines such as MIA PaCa-2, PANC-1, and BxPC-3. iiarjournals.orgnih.goviiarjournals.org It inhibits basal growth and growth stimulated by factors like EGF and bombesin. iiarjournals.org Genistein can induce G0/G1 cell cycle arrest and mitochondrial apoptosis in pancreatic cancer cells, involving the generation of reactive oxygen species (ROS) and reduction of mitochondrial membrane potential. nih.gov It also regulates STAT3 signaling and inhibits cell migration by downregulating metalloproteinases (MMP-2 and MMP-9). nih.gov Genistein has been shown to potentiate the antitumor effect of 5-fluorouracil (B62378) (5-FU) in MIA PaCa-2 cells by inducing both apoptosis and autophagy. frontiersin.orgiiarjournals.org

Head and Neck Cancer: Genistein has been reported to inhibit EGF-dependent EMT in laryngeal cancer cells (Hep-2 cell line), leading to inhibited cell growth and migration and promoted apoptosis. mdpi.com

Leukemia: Genistein has been shown to inhibit cell multiplication and induce differentiation in human promyelocytic HL-60 and erythroid K-562 leukemia cells in a dose-dependent manner. nih.gov

Hepatocellular Carcinoma (HCC): Genistein significantly inhibits the growth of HCC cell lines like MHCC97-H and HepG2 in a dose- and time-dependent manner. wjgnet.comarchivesofmedicalscience.comnih.govresearchgate.net It inhibits cell growth, attachment, and invasion. wjgnet.com Genistein can cause G0/G1 cell cycle arrest, decrease the S phase, and increase apoptosis in MHCC97-H cells. wjgnet.com In HepG2 cells, genistein-triggered anticancer activity involves ROS generation, mitochondrial apoptosis, G2/M cell cycle arrest, and inhibition of cell migration. archivesofmedicalscience.com The IC50 of genistein against HepG2 cells was found to be 25 µM. archivesofmedicalscience.comnih.gov However, in HepG2 cells, genistein at certain concentrations (1.0 and 10 µM) increased the expression and activity of multidrug resistance proteins (P-gp and MRP2), which correlated with increased resistance to sorafenib (B1663141) cytotoxicity. plos.org

Here is a summary table of selected in vitro findings in cancer cell lines:

Cancer TypeCell Line(s)Key Findings (In Vitro)Relevant Citations
Breast CancerMDA-MB-231, MCF-7Downregulates MMPs, reduces invasion; Synergistic apoptosis with capsaicin in MCF-7. mdpi.comfrontiersin.org
Prostate CancerLNCaP, DU145, PC3, 22RV1, VCaPInhibits proliferation; Induces cell cycle arrest (G0/G1 or G2/M); Induces apoptosis; Inhibits NF-κB; Decreases AKR1C3. mdpi.comiiarjournals.orgaacrjournals.orgfoodandnutritionresearch.net
Cervical CancerHeLa, ME-180, CaSkiReduces growth and invasion; Increases cell cycle arrest and apoptosis; Low concentrations may promote proliferation. mdpi.comencyclopedia.pubnih.govjcancer.org
Ovarian CancerSK-OV-3, HO-8910, A2780, C200, BG-1Inhibits growth; Induces G2/M cell cycle arrest and apoptosis; Enhances cisplatin cytotoxicity; Suppresses estrogen-induced proliferation. aacrjournals.orgnih.goviiarjournals.orgspandidos-publications.com
Colon CancerSW620, DLD-1, HT-29, SW480, LoVo, SW1116Inhibits growth and proliferation; Induces apoptosis and cell cycle arrest (G2); Inhibits invasion/migration; Reduces lipid droplet accumulation; Induces WNT5a expression. frontiersin.orgturkjps.orgiiarjournals.orgnih.govfoodandnutritionresearch.netplos.orgmdpi.com
Pancreatic CancerMIA PaCa-2, PANC-1, BxPC-3Inhibits growth; Induces G0/G1 arrest and mitochondrial apoptosis; Inhibits migration; Potentiates 5-FU effects. frontiersin.orgiiarjournals.orgnih.goviiarjournals.org
Head and Neck CancerHep-2Inhibits EGF-dependent EMT; Inhibits growth and migration; Promotes apoptosis. mdpi.com
LeukemiaHL-60, K-562Inhibits multiplication; Induces differentiation. nih.gov
Hepatocellular CarcinomaMHCC97-H, HepG2, PLC/PRF5Inhibits growth, attachment, invasion; Induces G0/G1 arrest and apoptosis; Triggers ROS and mitochondrial apoptosis; May increase resistance protein expression. wjgnet.comarchivesofmedicalscience.comnih.govresearchgate.netplos.org

Non-transformed Cell Line Investigations

Studies have also investigated the effects of genistein on non-transformed cell lines to assess potential selectivity towards cancer cells or to understand its effects on normal cellular processes. For instance, genistein was evaluated in the non-malignant colon cell line HaCaT and showed selectivity for SW480 and SW620 cancer cell lines over HaCaT. nih.govmdpi.com In a non-tumorigenic prostate epithelial cell line (RWPE-1), low concentrations of genistein were shown to increase cell proliferation and ERK1/2 activity, an effect inhibited by an estrogen receptor antagonist. plos.org Another study on RWPE cells showed an increase in p27 mRNA levels with genistein treatment. aacrjournals.org Genistein's antiproliferative effects were less pronounced against the non-cancerous pancreatic ductal epithelial cell line (H6C7) compared to pancreatic cancer cell lines. nih.gov

Cellular Differentiation Effects

Genistein has been reported to induce differentiation in various cell types. It has been shown to induce differentiation in human promyelocytic HL-60 and erythroid K-562 leukemia cells. nih.gov In human SK-MEL-131 melanoma cells, genistein treatment increased markers of differentiation, including melanin (B1238610) content, tyrosinase activity, and the formation of dendrite-like structures. nih.govingentaconnect.com This differentiation effect in melanoma cells appeared to be associated with the stabilization of protein-linked DNA strand breakage. nih.govingentaconnect.com Genistein also stimulated osteoblast differentiation in mesenchymal stem cells (MSCs) in vitro, activating autophagy and the Wnt/β-catenin signaling pathway. researchgate.net It promoted osteogenic differentiation in human bone marrow mesenchymal stem cells (hBMSCs) through an ER-dependent mechanism, involving the BMP2/SMAD5/RUNX2 signaling pathway. researchgate.netijbs.com

Here is a summary table of selected in vitro differentiation findings:

Cell TypeDifferentiation EffectRelevant Citations
Human Promyelocytic Leukemia (HL-60)Induction of granulocytic and monocytic markers. nih.gov
Human Erythroid Leukemia (K-562)Production of hemoglobin (erythroid marker). nih.gov
Human Melanoma (SK-MEL-131)Increased melanin content, tyrosinase activity, dendrite-like structure formation. nih.govingentaconnect.com
Mesenchymal Stem Cells (MSCs)Stimulation of osteoblast differentiation via autophagy and Wnt/β-catenin signaling. researchgate.net
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)Promotion of osteogenic differentiation via ER-dependent BMP2/SMAD5/RUNX2 signaling. researchgate.netijbs.com

In Vivo Studies in Animal Models

In vivo studies using animal models have been conducted to evaluate the effects of genistein in more complex biological systems, particularly in the context of cancer and disease-specific models.

Xenograft Models in Oncology Research

Xenograft models, where human cancer cells are implanted into immunocompromised animals (commonly nude mice), are widely used to assess the in vivo anti-tumor effects of potential therapeutic agents like genistein.

Studies using murine xenograft models with human prostate cancer cell lines have investigated the effects of genistein on tumor growth. frontiersin.orgfoodandnutritionresearch.netnih.gov For instance, a xenograft tumor mouse model established with 22RV1 cells showed that genistein inhibited CRPC cell proliferation and in vivo tumorigenesis, decreasing AKR1C3 expression in tumor tissues. foodandnutritionresearch.net Another study using nude mice models for prostate cancer also indicated antitumor activity of genistein. nih.gov

In orthotopic implantation models of human colon-rectal cancer in mice, genistein inhibited metastasis formation through the selective suppression of FLT4 (VEGFR2) and MMP-2. mdpi.com

Studies in nude mice bearing orthotopic hepatocellular carcinoma implants (MHCC97-H cells) demonstrated that genistein significantly inhibited lung metastasis. wjgnet.com

While the search results mention xenograft studies for breast cancer researchgate.net, ovarian cancer encyclopedia.pubaacrjournals.orgciteab.com, colon cancer encyclopedia.pubciteab.com, pancreatic cancer encyclopedia.pubciteab.com, head and neck cancer citeab.com, leukemia citeab.com, and hepatocellular carcinoma citeab.com, detailed findings regarding tumor volume reduction, metastasis inhibition, or molecular changes in these specific xenograft models were not extensively provided in the initial search results beyond the examples for prostate, colon, and hepatocellular carcinoma. However, the collective evidence from in vitro studies showing inhibition of proliferation, induction of apoptosis, and anti-metastatic effects in various cancer cell lines supports the rationale for these in vivo xenograft investigations.

Disease-Specific Animal Models (e.g., Alzheimer's Disease Models, Cerebral Ischemia Models, Inflammatory Bowel Disease Models)

Beyond cancer, genistein has been investigated in animal models of other diseases, including inflammatory bowel disease.

Inflammatory Bowel Disease (IBD): In rodent models of chemically-induced colitis, such as those using dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzenesulfonic acid (TNBS), genistein treatment has demonstrated marked attenuation of colitis severity and reduced pro-inflammatory cytokine profiles. semanticscholar.orgnih.govoncotarget.comresearchgate.net In DSS-treated mice, dietary genistein alleviated colonic injury by reducing colonic weight, rectal bleeding, and diarrhea, and decreased colonic inflammatory response by downregulating cytokine expression. oncotarget.com It also improved colonic permeability and barrier function. oncotarget.com In a rat model of chronic TNBS-induced colitis, oral administration of genistein reduced the expression of molecular and biochemical markers of inflammation, such as COX-2 and myeloperoxidase (MPO) activity. nih.govresearchgate.net Genistein's anti-inflammatory effects in IBD models are suggested to involve the inactivation of NF-κB signaling and modulation of the TLR4/NF-κB pathway. semanticscholar.orgoncotarget.com

Specific detailed findings for Alzheimer's Disease Models and Cerebral Ischemia Models were not prominently found in the initial search results within the specified constraints.

Here is a summary table of selected findings in disease-specific animal models:

Disease ModelAnimal ModelKey Findings (In Vivo)Relevant Citations
Inflammatory Bowel DiseaseDSS-induced colitis (mice), TNBS-induced colitis (rats)Attenuation of colitis severity; Reduced pro-inflammatory cytokines; Improved colonic permeability and barrier function; Reduced COX-2 and MPO activity; Inactivation of NF-κB signaling. semanticscholar.orgnih.govoncotarget.comresearchgate.net

Assessment of Molecular Effects in Animal Tissues

Preclinical studies utilizing animal models have investigated the molecular effects of genistein in various tissues. In C57BL/6 mice xenografted with cervical cancer cells, oral administration of genistein led to a significantly lower tumor volume and increased lymphocyte proliferation compared to control groups. nih.gov Genistein has also been shown to affect molecular pathways related to memory impairment in animal models. In female Wistar rats with kainic acid-induced seizures, genistein treatment showed positive effects. mdpi.com In male Sprague-Dawley rats administered lead, genistein treatment significantly decreased the latency to find a platform in a Morris water maze test and increased crossings in the target quadrant, suggesting a reduction in memory impairment effects. mdpi.com Genistein has also been observed to protect against amyloid-beta-mediated damage to short-term spatial memory in rats. frontiersin.org Molecularly, genistein has been reported to decrease malondialdehyde content in these models. frontiersin.org In neuronal cells from neonatal Sprague-Dawley rat pups, genistein ameliorated toxicity induced by amyloid-beta peptides, decreasing reactive oxygen species production, DNA fragmentation, and caspase-3 activation, while reducing apoptotic nuclear bodies and neuronal DNA condensation. frontiersin.org Genistein also inhibited apoptosis induced by other amyloid-beta peptides in cultured rat neurons by preventing caspase-3 upregulation and protecting mitochondrial membrane potential. frontiersin.org Furthermore, genistein may contribute to preventing peptide-mediated toxicity by inhibiting p38 MAPK and HCY-2. frontiersin.org

In xenograft mouse models with A431 and Colo205 tumors, genistein treatment significantly reduced tumor growth. nih.govoncotarget.com Histological analysis of tumor tissue in these models showed that while GLUT3 levels were not altered, the GLUT1 index was significantly increased in genistein-treated animals. nih.gov

Combination Therapies in Preclinical Settings

Preclinical research has explored the potential of genistein in combination with other therapeutic agents, demonstrating synergistic or sensitizing effects in various cancer models. tandfonline.comnih.goveurekaselect.com

Synergistic Effects with Chemotherapeutic Agents

Genistein has demonstrated synergistic effects when combined with various chemotherapeutic agents in preclinical studies. Treatment of cervical cancer cells (HeLa and CaSki) with a combination of cisplatin and genistein resulted in a significant decrease in cell viability compared to either agent alone. nih.govencyclopedia.pub This combination led to decreased protein levels of phosphorylated ERK1/2 and total Bcl2, along with increased levels of p53 and cleaved caspase 3, suggesting that genistein enhances cisplatin's effects by inducing apoptosis through inhibition of ERK1/2 phosphorylation and increased p53 expression. nih.govencyclopedia.pub

Synergistic apoptotic and anti-inflammatory effects have been observed with genistein and capsaicin in MCF-7 human breast cancer cells, mediated by modulating AMPK and COX-2. frontiersin.org In HepG2 human hepatocellular carcinoma cells, sequential treatment with genistein followed by oestradiol resulted in maximal apoptosis compared to either agent alone. frontiersin.org Genistein also potentiated the anti-cancer action of 5-fluorouracil in MIA PaCa-2 human pancreatic cancer cells by increasing both apoptotic and autophagic cell death. frontiersin.org

Genistein has shown synergistic effects in combination with cisplatin, docetaxel (B913), or doxorubicin (B1662922) in various cancer cell lines, including PC-3 (prostate), MDA-MB-231 (breast), H460 (lung), and BxPC-3 (pancreas). oup.com These combinations increased growth inhibition and apoptosis while reducing adhesion and migration, potentially by inhibiting NF-κB and Akt transcription factors. oup.com Synergistic pro-apoptotic effects have also been shown when genistein was combined with tamoxifen (B1202) in tamoxifen-resistant BT-474 breast cancer cells and with adriamycin and docetaxel in MDA-MB-231 cells. tandfonline.comoup.com

A combination of the epigenetic drug decitabine (B1684300) with genistein has shown synergistic responses in preclinical studies, particularly in lung cancer cell lines. asco.org

Table 1 summarizes some synergistic effects of Genistein with chemotherapeutic agents in preclinical studies.

Cancer Cell LineChemotherapeutic AgentObserved EffectsReference
HeLa, CaSkiCisplatinDecreased cell viability, ↓ p-ERK1/2, ↑ p53, ↑ Cleaved casp-3, ↓ Bcl2 nih.govencyclopedia.pub
MCF-7CapsaicinSynergistic apoptotic and anti-inflammatory effects (modulating AMPK and COX-2) frontiersin.org
HepG2OestradiolMaximal apoptosis (sequential treatment) frontiersin.org
MIA PaCa-25-fluorouracilPotentiated anti-cancer action, increased apoptosis and autophagy frontiersin.org
PC-3, MDA-MB-231, H460, BxPC-3Cisplatin, Docetaxel, DoxorubicinIncreased growth inhibition, apoptosis; reduced adhesion, migration (inhibiting NF-κB, Akt) oup.com
BT-474TamoxifenSynergistic pro-apoptotic effects oup.com
MDA-MB-231Adriamycin, DocetaxelSynergistic pro-apoptotic effects tandfonline.comoup.com
Lung cancer cell linesDecitabineSynergistic responses asco.org

Sensitization to Radiation Therapies

Genistein has demonstrated the ability to sensitize tumor cells to radiation therapy in preclinical models. researchgate.netmdpi.comnih.govnih.govresearchgate.net Human cervical cancer cells (ME-180 and CaSki) showed increased sensitivity to radiotherapy when pre-exposed to genistein, with ME-180 cells exhibiting the greatest sensitivity. researchgate.netnih.gov Genistein treatment induced G2M cell cycle arrest, which may contribute to its radio-sensitization effect. researchgate.netmdpi.comnih.govencyclopedia.pubnih.govresearchgate.netfrontiersin.org Combined treatment of cervical cancer cells with genistein and radiation resulted in decreased protein expression of Mcl-1 and total and phosphorylated Akt. researchgate.netnih.govencyclopedia.pub

Combined treatment of HeLa cells with genistein and radiation resulted in decreased growth and a significantly increased number of apoptotic cells compared to individual treatments. researchgate.netnih.govencyclopedia.pub This combination also led to a decrease in both mRNA and protein levels of survivin and decreased protein levels of Cyclin-B, indicating that genistein enhances the effect of low-dose radiation therapy by inducing cell cycle arrest and reducing survivin levels. researchgate.netnih.govencyclopedia.pub

Genistein increases the radiosensitivity of tumor cells through mechanisms such as inhibiting DNA repair, arresting the cell cycle in the G2/M phase, generating reactive oxygen species (ROS), and modulating apoptosis. mdpi.comnih.govresearchgate.net These effects enhance the cytotoxicity of radiation. mdpi.comnih.govresearchgate.net Preclinical studies have shown genistein's efficacy as a radiosensitizer in various cancer models, including breast, prostate, and lung cancer. mdpi.comnih.govresearchgate.net For instance, genistein increased radiation-induced oxidative stress and apoptosis in lung cancer cells while having minimal effects on healthy lung cells. mdpi.com

In an orthotopic nude mouse model of prostate cancer, genistein administered orally prior to and after irradiation led to greater inhibition of primary tumor growth and improved survival compared to genistein or irradiation alone. frontiersin.org Genistein significantly potentiated the accumulation of cells in the radiosensitive G2/M phase and apoptosis in cell culture experiments and preclinical models. frontiersin.org A significant potentiation of radiation cytotoxicity by genistein was also observed in HL-60 leukemia cells. frontiersin.org

Table 2 summarizes the radiosensitizing effects of Genistein in preclinical studies.

Cancer Cell Line/ModelRadiation DoseObserved EffectsReference
ME-180, CaSkiRadiotherapyIncreased sensitivity to radiotherapy, G2M cell cycle arrest, ↓ Mcl-1, ↓ total/phosphorylated Akt researchgate.netnih.govencyclopedia.pub
HeLa400 cGyDecreased growth, ↑ apoptotic cells, ↓ survivin (mRNA & protein), ↓ Cyclin-B researchgate.netnih.govencyclopedia.pub
Various cancer modelsRadiotherapy↑ Radiosensitivity (inhibiting DNA repair, G2/M arrest, ROS generation, apoptosis modulation) mdpi.comnih.govresearchgate.net
Lung cancer cellsRadiation↑ Radiation-induced oxidative stress and apoptosis mdpi.com
Prostate cancer (mouse xenograft)5 GyGreater inhibition of tumor growth, improved survival frontiersin.org
HL-60 leukemia cells5 GySignificant potentiation of radiation cytotoxicity, accumulation of cells in sub-G0/G1 phase frontiersin.org

Combinatorial Approaches with Other Bioactive Compounds

Genistein has been investigated in combination with other bioactive compounds in preclinical settings, demonstrating enhanced effects. nih.goveurekaselect.commdpi.comresearchgate.netresearchgate.net Treatment of cervical cancer cells (HeLa and CaSki) with genistein in combination with resveratrol (B1683913) resulted in a significant decrease in cell viability compared to either compound alone. nih.gov This co-treatment led to a significant decrease in gene expression of HDM2, a negative regulator of p53. nih.gov

Genistein can synergistically hinder cancer spreading when combined with specific phytochemicals. mdpi.com For example, a mixture of genistein and retinoic acid (ATRA) significantly inhibited the invasion ability of human adenocarcinoma cells (A549 cell line) by downregulating MUC1 and ICAM1 expression. mdpi.com

In gemcitabine-resistant pancreatic cancer cells, genistein combined with a specific miR-223 inhibitor reversed the epithelial-mesenchymal transition (EMT) process by downregulating mesenchymal markers (Slug, Vim, Snail, ZEB1, and ZEB2), thereby enhancing drug sensitivity and inhibiting cell motility and invasion. mdpi.com

Combinations of dietary compounds, including genistein, have shown synergistic effects in decreasing cellular viability at lower dosages in breast cancer cell lines. researchgate.net The use of butyrate (B1204436) in combination with sulforaphane (B1684495) and genistein has been shown to increase apoptosis and reduce the viability of breast cancer cells through epigenetic modulation involving DNA methylation and histone modifications. researchgate.net The triple combination of sulforaphane, genistein, and sodium butyrate also showed a high degree of inhibition of breast cancer progression in vitro, resulting in a significant decrease in cancer cell survival and a significant increase in apoptosis and necrosis rates compared to single treatments. researchgate.net

Combinations of genistein, epigallocatechin-3-gallate (EGCG), and/or resveratrol have shown synergistic effects in inhibiting preadipocyte differentiation. researchgate.net Specifically, combinations of genistein and resveratrol, EGCG and resveratrol, and genistein, EGCG, and resveratrol significantly inhibited lipid accumulation in differentiated 3T3-L1 cells, while individual compounds had no anti-adipogenic effect at the tested concentrations. researchgate.net The combination of the three compounds had a stronger anti-adipogenic effect than combinations of two compounds. researchgate.net These combinations decreased the protein expression of PPARγ, C/EBPα, FABP4, and perilipin. researchgate.net

Table 3 summarizes combinatorial approaches with Genistein and other bioactive compounds in preclinical settings.

Cancer Cell Line/ModelOther Bioactive Compound(s)Observed EffectsReference
HeLa, CaSkiResveratrolDecreased cell viability, ↓ HDM2 gene expression nih.gov
A549Retinoic acid (ATRA)Inhibited invasion ability, ↓ MUC1, ↓ ICAM1 expression mdpi.com
Pancreatic cancer cells (gemcitabine-resistant)miR-223 inhibitorReversed EMT, ↓ mesenchymal markers (Slug, Vim, Snail, ZEB1, ZEB2), ↑ drug sensitivity, inhibited motility/invasion mdpi.com
Breast cancer cell linesButyrate, SulforaphaneSynergistic decrease in viability, ↑ apoptosis, ↓ viability (epigenetic modulation) researchgate.net
Breast cancer (in vitro)Sulforaphane, Sodium butyrateHigh inhibition of progression, ↓ cell survival, ↑ apoptosis, ↑ necrosis researchgate.net
3T3-L1 preadipocytesEGCG, ResveratrolSynergistic inhibition of differentiation, ↓ lipid accumulation, ↓ PPARγ, ↓ C/EBPα, ↓ FABP4, ↓ perilipin proteins researchgate.net

Methodological Approaches in Genistein Research

Analytical Techniques for Quantification in Biological Matrices

Accurate and sensitive quantification of genistein (B1671435) in biological samples such as plasma, urine, and tissues is crucial for pharmacokinetic and bioavailability studies. A variety of analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of genistein. When coupled with Diode-Array Detectors (DAD) or Ultraviolet (UV) detectors, HPLC provides a robust and reliable method for quantifying genistein in biological matrices. unav.edu These methods are based on the principle of separating compounds in a liquid mobile phase as they pass through a solid stationary phase packed in a column. The separated compounds are then detected based on their absorbance of UV light.

A simple and robust HPLC-DAD method has been developed for the analysis of genistein in mouse plasma, spleen, kidney, and liver, with a lower limit of quantification (LLOQ) of 25 ng/mL. unav.edu Another study utilized reversed-phase HPLC with UV detection for the quantitative analysis of genistein and its primary conjugated metabolites in human plasma and urine. nih.gov The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity. For instance, a C18 column is commonly employed for the separation of isoflavones. researchgate.netscispace.com

Table 1: HPLC-UV/DAD Methods for Genistein Quantification

MatrixLLOQColumnDetectorReference
Mouse plasma, kidney, spleen, liver25 ng/mLKinetex C18DAD unav.edu
Human plasma and urineNot specifiedReversed-phaseUV nih.gov
Soy dry extractsNot specifiedC18 endcapped LichrospherUV scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have become the gold standard for the quantification of genistein in biological fluids due to their high sensitivity and specificity. researchgate.netmdpi.com These techniques couple the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. This allows for the precise identification and quantification of genistein and its metabolites, even at very low concentrations.

LC-MS/MS methods have been developed for the determination of genistein in human plasma, with a limit of quantification as low as 8.50 ng/mL. researchgate.net UPLC-MS/MS methods offer even greater sensitivity and shorter analysis times. nih.gov For instance, a UPLC-MS/MS method for quantifying isoflavones in biological fluids reported a limit of quantification (LOQ) of 4 ng/mL for genistein. mdpi.com The use of internal standards, such as deuterated genistein, is common in these methods to ensure accuracy and precision. nih.gov

Table 2: LC-MS/MS and UPLC-MS/MS Methods for Genistein Quantification

TechniqueMatrixLOQKey FeaturesReference
LC-MS/MSHuman plasma8.50 ng/mLUsed 4-hydroxybenzophenone as internal standard researchgate.net
LC/ES-MSRat serum0.020 µMOn-line solid-phase extraction nih.gov
LC-MS/MSHuman urine1 ng/mlEnzymatic hydrolysis of metabolites nih.gov
UPLC-MS/MSBiological fluids4 ng/mLNon-enzymatic extraction methodology mdpi.com
UPLC-APCI-TOF-MSPlant seedsNot specified for biological matricesShorter run time, wider linearity range nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of genistein in biological samples. nih.gov This method involves the derivatization of genistein to make it volatile, followed by separation in a gas chromatograph and detection by a mass spectrometer. GC-MS has been successfully used to measure genistein concentrations in serum, urine, and tissue samples. nih.gov While highly sensitive and specific, the requirement for derivatization can make sample preparation more complex compared to LC-MS methods. mdpi.com

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Time-Resolved Fluoroimmunoassay (TR-FIA), offer an alternative approach for the quantification of genistein. researchgate.nettokyofuturestyle.com These methods are based on the specific binding of an antibody to genistein.

An ELISA has been developed and validated for the measurement of genistein in food and human fluids. researchgate.net This technique is noted for being reliable, sensitive, and suitable for analyzing a large number of samples. researchgate.net TR-FIA is another sensitive immunochemical method that has been applied to the measurement of genistein in plasma and serum. tokyofuturestyle.com These immunoassay methods can be advantageous in terms of cost and throughput, especially for large-scale studies. A comparison of immunocytochemistry and ELISA for measuring alkaline phosphatase activity in genistein-induced osteoblast cells found ELISA to have higher selectivity. biomedpharmajournal.orgresearchgate.net

The preparation of biological samples is a critical step in the analytical workflow for genistein quantification. The goal is to extract genistein from the complex biological matrix and remove interfering substances. Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE) : This method involves the partitioning of genistein from the aqueous biological fluid into an immiscible organic solvent. unav.eduresearchgate.net

Solid-Phase Extraction (SPE) : In SPE, genistein is selectively adsorbed onto a solid sorbent material, while interfering compounds are washed away. researchgate.netresearchgate.netnih.gov The retained genistein is then eluted with a suitable solvent.

Enzymatic Hydrolysis : Genistein and its metabolites are often present in conjugated forms (glucuronides and sulfates) in biological fluids. nih.gov Enzymatic hydrolysis using β-glucuronidase and sulfatase is frequently employed to cleave these conjugates and measure the total aglycone concentration. nih.gov

The choice of sample preparation method depends on the analytical technique being used, the biological matrix, and the specific research question.

Molecular and Cellular Biology Techniques

To elucidate the mechanisms by which genistein exerts its biological effects, a variety of molecular and cellular biology techniques are employed. These techniques allow researchers to study the impact of genistein on cellular processes such as cell proliferation, apoptosis, and gene expression.

In cancer research, for example, cell culture is a fundamental technique used to grow cancer cell lines in a controlled laboratory environment. nih.gov These cultured cells can then be treated with genistein to observe its effects on cell viability, cell cycle progression, and the induction of apoptosis. nih.govmdpi.com

To investigate the molecular pathways affected by genistein, researchers utilize techniques such as:

Western Blotting : This technique is used to detect and quantify specific proteins. For instance, western blotting can be used to measure changes in the expression levels of proteins involved in cell cycle regulation (e.g., cyclins and cyclin-dependent kinases) or apoptosis (e.g., caspases, Bcl-2 family proteins) following genistein treatment. nih.gov

Polymerase Chain Reaction (PCR) : PCR, particularly quantitative real-time PCR (qRT-PCR), is used to measure changes in gene expression at the mRNA level. This can reveal whether genistein upregulates or downregulates the transcription of specific genes. For example, studies have examined the effect of genistein on the expression of matrix metalloproteinase (MMP) genes, which are involved in cancer cell invasion. nih.gov

Flow Cytometry : This technique can be used to analyze the cell cycle distribution of a population of cells, providing insights into how genistein may cause cell cycle arrest. It is also used to quantify apoptosis.

Through the application of these molecular and cellular biology techniques, a deeper understanding of the intricate mechanisms underlying genistein's bioactivity is continuously being developed.

Gene Expression Analysis (e.g., Quantitative PCR, RT-PCR, Microarrays)

The investigation of genistein's molecular mechanisms frequently employs gene expression analysis to understand its impact on cellular pathways. Microarray technology, a powerful tool for profiling broad changes in gene expression, has been utilized to assess the effects of genistein on various cancer cell lines.

In studies on prostate cancer, DNA microarrays have been used to examine global gene expression patterns in both androgen-responsive (LNCaP) and androgen-independent (PC3) cells. nih.govnih.gov In LNCaP cells, microarray analysis revealed that genistein modulates multiple cellular pathways in a concentration-dependent manner, with a particular impact on androgen receptor (AR)-mediated pathways even at low concentrations. nih.gov A separate analysis of PC3 cells identified 832 genes with more than a twofold change in expression following genistein treatment; 774 of these genes were down-regulated and 58 were up-regulated. nih.gov These regulated genes are critically involved in cell growth, apoptosis, cell signaling, and metastasis. nih.gov

Similarly, microarray studies on MCF-7 breast cancer cells showed that genistein alters gene expression in pathways mediated by estrogen and p53. bohrium.com At lower, physiologic concentrations (1 and 5 µM), the gene expression pattern suggested increased mitogenic activity, while at a higher pharmacologic concentration (25 µM), the pattern was consistent with increased apoptosis and decreased proliferation. bohrium.com In bladder tumor cells (TCCSUP), microarray analysis identified distinct expression profiles for genes encoding proteins that regulate signal transduction and cell cycle pathways. nih.gov

To validate the findings from microarray analyses, researchers commonly use quantitative polymerase chain reaction (qPCR) and reverse transcription-polymerase chain reaction (RT-PCR). nih.govnih.gov For instance, RT-PCR was used to confirm the transient induction of the egr-1 gene in bladder tumor cells treated with genistein, which was initially detected by microarrays. nih.gov In another study, real-time quantitative RT-PCR was used to quantify transcripts in breast cancer cell lines, revealing that many genes in the BRCA1 and BRCA2 pathways were overexpressed in malignant cells (MCF-7 and MDA-MB-231) but not in a dystrophic cell line (MCF10a) after treatment. aacrjournals.org Furthermore, qPCR has been employed to validate gene expression changes in prostate specimens from a clinical trial, highlighting genistein's effect on molecular pathways involved in prostate tumorigenesis. nih.gov

Table 1: Selected Gene Expression Changes Induced by Genistein in Cancer Cell Lines

Cell Line Method Key Genes/Pathways Modulated Finding Source
LNCaP (Prostate) Microarray Androgen Receptor (AR)-mediated pathways Regulation of AR pathways is a potentially relevant chemopreventive mechanism. nih.gov
PC3 (Prostate) Microarray Genes for cell cycle, apoptosis, angiogenesis 774 genes down-regulated, 58 genes up-regulated. nih.gov
HCT-116 (Colon) RT-PCR p53, p21(CDKN1A), BRCA1, Bcl2, CDK6 p53, p21, and BRCA1 were significantly increased; Bcl2 and CDK6 were decreased. nih.gov
MCF-7 (Breast) Microarray Estrogen and p53-mediated pathways Dose-dependent effects on proliferation and apoptosis. bohrium.com
TCCSUP (Bladder) Microarray, RT-PCR egr-1, signal transduction, cell cycle genes Transient induction of egr-1 confirmed by RT-PCR. nih.gov

Proteomics and Phosphoproteomics (e.g., MS-based Quantitative Proteomics)

To understand the functional consequences of altered gene expression, researchers utilize proteomics and phosphoproteomics to study changes at the protein level. Mass spectrometry (MS)-based quantitative proteomics is a key technology in this area, allowing for the global analysis of protein expression and post-translational modifications like phosphorylation. nih.gov

In the context of genistein research, quantitative phosphoproteomics has been instrumental in elucidating its effects on signaling pathways. One study on triple-negative breast cancer (TNBC) cells (MDA-MB-231) combined isobaric tag-based TMT labeling with phosphopeptide enrichment to quantify changes in protein phosphorylation after genistein treatment. nih.govsemanticscholar.org This approach identified 5,445 phosphorylation sites on 2,008 phosphoproteins and revealed 332 genistein-regulated phosphorylation sites on 226 proteins. nih.govsemanticscholar.org The analysis indicated that genistein regulates biological processes crucial for the cell cycle, such as DNA replication and kinetochore formation, and activates the DNA damage response, including the ATR and BRCA1 complexes. nih.govsemanticscholar.org

Another MS-based quantitative proteomics study focused on identifying genistein-regulated tyrosine phosphoproteins to map its inhibitory effects on phosphotyrosine cascades. nih.gov This research identified 213 phosphotyrosine sites on 181 proteins that were regulated by genistein. nih.gov Functional analysis suggested that genistein inhibits the activity of several tyrosine kinases, including EGFR, PDGFR, and Src. The core signaling molecules affected by genistein were categorized into the Receptor-MAPK and Receptor-PI3K/AKT cascades. nih.gov These studies provide evidence at the phosphoproteomic level for how genistein exerts its anticancer effects by modulating complex signaling networks. nih.govnih.gov

Biochemical Assays for Enzyme Activity

Biochemical assays are fundamental in determining the direct effect of genistein on specific enzyme activities, which often underlies its broader biological effects. A significant area of this research has focused on genistein's impact on antioxidant enzymes.

Studies in SENCAR mice have shown that dietary administration of genistein significantly enhances the activities of various antioxidant enzymes in different organs. tandfonline.com For example, feeding mice a diet containing 250 ppm of genistein led to a significant increase in catalase activity in the small intestine, liver, and kidney. tandfonline.com The same diet also increased the activities of superoxide dismutase and glutathione peroxidase in the skin, and glutathione reductase in the skin and small intestine. tandfonline.com These findings suggest that a potential mechanism for genistein's chemopreventive action is the enhancement of the body's antioxidant defense system. tandfonline.comresearchgate.net In human prostate cancer cells, genistein was found to promote the production of glutathione peroxidase, which helps defend against oxidative DNA damage. researchgate.net

Beyond antioxidant enzymes, genistein is also known as an inhibitor of protein kinases. nih.gov Its ability to inhibit protein tyrosine kinases is a well-documented mechanism contributing to its anti-cancer effects. nih.gov Additionally, competitive enzyme-linked immunoassays (ELISAs) have been developed as a biochemical method to measure levels of genistein itself in human urine and plasma, facilitating epidemiological studies on soy exposure and disease prevention. nih.gov

Table 2: Effect of Dietary Genistein on Antioxidant Enzyme Activities in SENCAR Mice

Enzyme Organ Genistein Concentration Outcome Source
Catalase Small Intestine, Liver, Kidney 250 ppm Significantly increased activity tandfonline.com
Superoxide Dismutase Skin 250 ppm Significantly increased activity tandfonline.com
Glutathione Peroxidase Skin 250 ppm Significantly increased activity tandfonline.com
Glutathione Reductase Skin, Small Intestine 250 ppm Significantly increased activity tandfonline.com
Glutathione-S-Transferase Skin, Small Intestine, Liver, Kidney, Lung 50 ppm Elevated activity tandfonline.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a versatile technique used extensively in genistein research to analyze its effects on cell cycle progression and apoptosis (programmed cell death). bio-rad-antibodies.com This method allows for the individual analysis of a large number of cells, providing quantitative data on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the percentage of cells undergoing apoptosis. bio-rad-antibodies.comwikipedia.orgthermofisher.com

Numerous studies have used flow cytometry to demonstrate that genistein can induce cell cycle arrest and promote apoptosis in various cancer cell lines. nih.govnih.govnih.gov In human colon cancer cells (HCT-116 and SW-480), treatment with genistein was shown to induce G2/M cell cycle arrest in a dose-dependent manner. nih.gov Similarly, in renal cancer cell lines, genistein caused a G2/M phase arrest. researchgate.net

Table 3: Flow Cytometry Analysis of Apoptosis Induced by Genistein

Cell Line Genistein Treatment Result Method Source
HCT-116 (Colon) 10, 25, 50, 100 µM for 48h Ratio of apoptotic cells significantly increased in a dose-dependent manner. Annexin V/PI double labeling nih.gov
SW1736 (Thyroid) 80 µM for 48h Overall apoptosis rate increased from 7.76% (control) to 9.78%. Annexin V-FITC/PI analysis researchgate.net
AGS (Gastric) 30, 50, 70 µM for 24h Dose-dependent increase in total apoptosis (early and late stages). Annexin V/PI analysis researchgate.net
A549 (Lung) Various concentrations Genistein promotes lung cancer cell apoptosis. Annexin-V-FITC and PI staining nih.gov

Immunoblotting Techniques

Immunoblotting, commonly known as Western blotting, is a crucial technique used to detect and quantify specific proteins from a complex mixture. In genistein research, it serves as a confirmatory method to validate changes in protein expression and phosphorylation status that are suggested by gene expression or proteomic analyses.

This technique has been widely applied to investigate genistein's influence on signaling pathways involved in cell cycle regulation and apoptosis. For instance, after observing G2/M cell cycle arrest in colon cancer cells, researchers used immunoblotting to confirm the downregulation of key cell cycle proteins like cdc2 and cdc25A. nih.gov In studies of breast cancer cells, Western blotting was used to evaluate the levels of proteins in the IGF-1R/p-Akt signaling pathway, showing that genistein induced the inactivation of IGF-1R and p-Akt and downregulated the Bcl-2/Bax protein ratio. nih.gov

Immunoblotting is also essential for studying the activation of specific signaling cascades. The activation of the extracellular-signal regulated kinase (ERK1/2) pathway by genistein in MCF-7 cells was demonstrated using a Western blot that detected the phosphorylated form of ERK1/2. researchgate.netnih.govresearchgate.net Similarly, the technique has been used to show that genistein can reduce the nuclear concentration of β-catenin and enhance its phosphorylation in colon cancer cells, thereby modulating the Wnt signaling pathway. nih.gov In IPEC-J2 cells, Western blotting confirmed that genistein pretreatment prevented the H₂O₂-induced downregulation of occludin protein expression, providing insights into its protective effects on intestinal barrier function. nih.gov

Advanced Imaging and Metabolic Profiling

Positron Emission Tomography (PET) in Preclinical Oncology

Positron Emission Tomography (PET) is a noninvasive, quantitative molecular imaging technique that allows for the visualization and measurement of biological processes at the cellular and molecular level in vivo. nih.gov In preclinical oncology, PET imaging is a valuable tool for understanding tumor progression, evaluating the efficacy of novel cancer treatments, and assessing drug toxicity. mcrrads.com

While specific studies detailing the use of PET to track the biodistribution or direct effects of genistein are not widespread, the methodology is highly relevant for investigating the in-vivo consequences of genistein's known molecular actions. For instance, genistein's effects on cell proliferation, apoptosis, and metabolism could be monitored using specific PET radiotracers.

PET imaging can be used to assess early treatment response in tumors. mdpi.com Given that genistein has been shown to induce apoptosis and inhibit cell growth in numerous cancer models, PET tracers that detect cell death (such as those targeting phosphatidylserine) or changes in cell proliferation could be used to evaluate the compound's effectiveness noninvasively in animal models. nih.govmdpi.com This approach provides spatial and temporal information about the tumor's response to therapy, which is a significant advantage over methods that rely on endpoint analysis. mcrrads.com The ability of PET/CT systems to provide both functional and anatomical information makes it a powerful modality for the detection and staging of various cancers, a context in which the therapeutic potential of compounds like genistein is evaluated. biomedres.us

Nuclear Magnetic Resonance (NMR) Metabolic Fingerprinting

The methodology involves recording the ¹H-NMR spectra of extracts, which reveals signals corresponding to various groups of compounds present, including amino acids, carbohydrates, organic acids, and aromatic substances researchgate.netmdpi.comnih.gov. Within the aromatic region of the spectrum, specific signals for genistein and its related isoflavone (B191592) conjugates can be identified and assigned researchgate.netmdpi.com. This technique is sensitive enough to distinguish between different forms of isoflavones, such as aglycones (e.g., genistein, daidzein) and their glucoside conjugates (e.g., genistin, daidzin), as well as acetyl and malonyl derivatives researchgate.netmdpi.comnih.gov.

Research has demonstrated the utility of ¹H-NMR fingerprinting for the quantitative analysis of isoflavones in soybean varieties. By comparing the spectra of extracts to those of pure standards, researchers can reliably assign and quantify the amounts of genistein and other isoflavones mdpi.com. This method is valued for its ability to provide structural information within a complex matrix with relatively simple sample preparation and rapid analysis mdpi.com. The non-destructive nature of NMR also allows for the recovery of the sample for further analysis if needed. This technique serves as a fast and effective tool for comparing the metabolic profiles of different plant varieties, assessing the impact of cultivation techniques, and for quality control of herbal products researchgate.netresearchgate.netnih.gov.

Computational and Systems Biology Approaches

Computational and systems biology approaches have become indispensable in elucidating the complex mechanisms of action of genistein. These in silico methods allow researchers to model and predict the interactions of genistein with biological systems, analyze large datasets to identify key pathways, and simulate its binding to molecular targets. These approaches accelerate the pace of research by prioritizing experimental studies and providing a deeper understanding of the multifaceted effects of genistein.

Network Analysis and Pathway Integration

Network analysis is a key computational strategy used to unravel the complex biological pathways modulated by genistein. This approach involves constructing and analyzing interaction networks of genes and proteins that are targeted by genistein. By integrating data from various sources, researchers can identify the primary and secondary targets of genistein and understand their functional relationships within the broader cellular context nih.govnih.gov.

One common workflow begins with identifying the direct protein targets of genistein from databases like DrugBank nih.govnih.gov. These primary targets are then used as seeds to query protein-protein interaction databases, such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins), to identify secondary interacting partners nih.govnih.gov. The resulting network of protein targets and their associated genes can be visualized using software like Cytoscape, which helps in understanding the topology of the interaction network nih.govnih.gov.

Following the network construction, pathway analysis is performed using tools like DAVID (Database for Annotation, Visualization, and Integrated Discovery) to identify the biological pathways that are significantly enriched with the target genes nih.govnih.gov. This allows for the integration of the target information into a functional context, revealing how genistein may influence specific cellular processes. For instance, such analyses have identified that genistein targets are involved in numerous key pathways, including those related to cancer, estrogen signaling, and metabolic processes nih.gov. This systems-level perspective is crucial for understanding the pleiotropic effects of genistein and for identifying novel therapeutic applications mdpi.com.

Molecular Docking Studies

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule, such as genistein, to a specific protein target. This method provides valuable insights into the molecular interactions that govern the biological activity of genistein nih.govresearchgate.netijsrcseit.com. The process involves computationally placing the ligand (genistein) into the binding site of the receptor (protein) and calculating a scoring function to estimate the binding affinity, often represented as binding energy nih.govijsrcseit.com.

Software such as Hex 8.0, HADDOCK, and AutoDock are commonly employed for these simulations nih.govresearchgate.netijsrcseit.com. These studies have been instrumental in understanding how genistein interacts with key cellular targets like estrogen receptors (ERα and ERβ) nih.govresearchgate.net. For example, docking analyses have shown that genistein exhibits a selective affinity for ERβ, with a lower binding energy compared to its interaction with ERα nih.gov. The analysis of the docked complexes, often visualized using software like Discovery Studio and LigPlus, reveals the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex nih.govresearchgate.net. This level of detail is critical for explaining the mechanism of action at a molecular level and for the rational design of new derivatives with improved potency and selectivity.

Table 1: Example of Molecular Docking Results for Genistein with Estrogen Receptors

In Silico Predictive Analysis

In silico predictive analysis encompasses a broad range of computational methods used to forecast the biological properties and effects of genistein. These approaches leverage computer models and algorithms to predict everything from pharmacokinetic properties to potential therapeutic efficacies, thereby guiding further experimental research nih.govscholarsportal.infofrontiersin.org.

One application of in silico analysis is the development of physiologically based kinetic (PBK) models. These models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of genistein in the body. By integrating in vitro metabolic data, PBK models can predict the plasma concentrations of genistein and its metabolites at different intake levels nih.gov. This information is crucial for translating in vitro findings on genistein's biological activity into predictions of its in vivo effects at physiologically relevant concentrations nih.gov. For example, such models have been used to predict the estrogenic effective dose levels of genistein in humans nih.gov.

Another facet of in silico predictive analysis involves the use of various computational tools to predict the pathogenicity of genetic variants or to screen for potential drug targets frontiersin.org. While not always directly applied to genistein itself, the principles of these predictive tools are relevant to understanding its broader biological context and potential interactions. These methods often rely on machine learning algorithms and large biological datasets to make predictions about the functional consequences of molecular changes frontiersin.org. In the context of genistein research, such predictive analyses can help to hypothesize about its effects on various disease-related pathways and to identify potential new therapeutic areas for investigation.

Table 2: Chemical Compounds Mentioned

Factors Influencing Genistein S Biological Activity in Preclinical Models

Concentration-Dependent Biological Effects

A prominent feature of genistein's activity in preclinical studies is its biphasic, concentration-dependent nature. The compound can elicit opposing effects at low versus high concentrations. This paradoxical behavior has been observed across various biological processes, from cell proliferation and death to angiogenesis.

Low concentrations of genistein (B1671435), often in the nanomolar (nM) to low micromolar (µM) range, have been shown to stimulate cell growth in certain contexts. For instance, in HeLa cervical cancer cells, concentrations between 0.001 and 1 µM led to an increase in cell proliferation. nih.gov Similarly, in MCF-7 breast cancer cells, genistein has been observed to stimulate growth at concentrations as low as 200 nM and to stimulate DNA synthesis at concentrations of 0.1–10 µM. aacrjournals.org In contrast, higher concentrations typically exert inhibitory or cytotoxic effects. mdpi.com Genistein concentrations above 10 µM have been shown to inhibit in vitro cell proliferation in multiple cell types, including both estrogen-dependent (MCF-7) and estrogen-independent (MDA-468) breast cancer cells. aacrjournals.org In cervical cancer cell lines like ME-180 and CaSki, genistein decreased colony formation with LD₅₀ values of 11 µM and 24 µM, respectively. nih.govencyclopedia.pub

This dose-dependent duality extends to other cellular processes. In TM4 testis cells, lower concentrations of genistein stimulate apoptosis, whereas higher concentrations induce necrosis. nih.gov Angiogenesis, the formation of new blood vessels, also exhibits a biphasic response. In one study, low concentrations of genistein (0.001–1 µM) promoted tube formation, an indicator of angiogenesis, while high concentrations (25–100 µM) inhibited it. nih.gov

The following table summarizes the concentration-dependent effects of genistein observed in various preclinical models.

Cell Line/ModelLow Concentration Effect (Concentration)High Concentration Effect (Concentration)Biological Process
MCF-7 Breast Cancer Stimulates DNA synthesis (0.1–10 µM) aacrjournals.orgInhibits DNA synthesis (>20–90 µM) aacrjournals.orgCell Proliferation
HeLa Cervical Cancer Increased cell proliferation (0.001–1 µM) nih.govReduced cell viability and apoptosis (18.47 µM caused 50% decrease) nih.govencyclopedia.pubCell Proliferation/Viability
In vitro Angiogenesis Model Induced tube formation (0.001–1 µM) nih.govInhibited pseudo-microvessel outgrowth (25–100 µM) nih.govAngiogenesis
TM4 Testis Cells Stimulated apoptosis (Lower concentrations) nih.govInduced necrosis (Higher concentrations) nih.govCell Death
BJ Dermal Fibroblasts Increased abundance (10 and 20 µM) mdpi.comDetrimental at longer exposure (≥50 µM) mdpi.comCell Viability

Cell Line and Tissue Specificity of Responses

The biological response to genistein is highly specific to the cell line and tissue type being investigated. Even within the same cancer type, different cell lines can exhibit varied sensitivities and responses. Furthermore, genistein's effects can be tissue-specific within a single animal model, acting as an agonist in one tissue while being an antagonist in another.

In studies on colon cancer, high concentrations of genistein (100 µM) produced different outcomes in two distinct cell lines. mdpi.com In SW620 cells, this concentration caused a significant decrease in cell viability (around 65%) and induced G₂/M arrest. In contrast, the viability of HT29 cells was only slightly reduced (around 10%), accompanied by an increase in cell death and stress fiber formation. mdpi.com The production of hydrogen peroxide and the expression of inflammation-related genes also differed significantly between the two cell lines following genistein treatment. mdpi.com

The tissue-specific nature of genistein's action is clearly demonstrated in its modulation of the androgen receptor (AR). In vivo studies in male mice have shown that genistein acts as a partial androgen agonist/antagonist in a tissue-specific manner. researchgate.net It exhibited antiandrogenic activity in the testis, prostate, and brain, but had no such effect in the lung or skeletal muscle. researchgate.net In castrated male mice, genistein showed androgen agonistic activity in the prostate and brain. researchgate.net This demonstrates that genistein's interaction with hormone signaling pathways is not uniform throughout the body but is instead dependent on the specific tissue environment.

The following table illustrates the differential responses to genistein in various cell lines and tissues.

Model SystemCell Line/Tissue 1Response to Genistein (Concentration)Cell Line/Tissue 2Response to Genistein (Concentration)
Colon Cancer SW620 ~65% decrease in cell viability (100 µM) mdpi.comHT29 ~10% decrease in cell viability (100 µM) mdpi.com
Male Mice (in vivo) Prostate, Testis, Brain Antiandrogenic in intact males; Agonistic in castrated males researchgate.netSkeletal Muscle, Lung No antiandrogenic action observed researchgate.net
Cervical Cancer ME-180 LD₅₀: 11 µM nih.govencyclopedia.pubCaSki LD₅₀: 24 µM nih.govencyclopedia.pub

Age-Related Variability in Animal Models

The age of the animal at the time of exposure is a critical determinant of genistein's biological effects, particularly in the context of cancer chemoprevention. Preclinical studies, primarily in rodent models of breast cancer, have revealed that the timing of genistein exposure relative to sexual maturation can lead to vastly different long-term outcomes.

Research has shown that prepubertal exposure to genistein can confer protection against the development of chemically induced mammary tumors in rats. aacrjournals.org It is hypothesized that the estrogenic effects of genistein during this critical developmental window cause increased cellular differentiation in the mammary gland. A more differentiated cell is less likely to proliferate and, therefore, is less susceptible to carcinogenic transformation later in life. aacrjournals.org

Conversely, studies on adult animals with existing estrogen-dependent tumors suggest a different role for genistein. In athymic mice with implanted MCF-7 tumors, dietary genistein has been shown to stimulate tumor growth in a dose-dependent manner, particularly in animals with low circulating estrogen levels. aacrjournals.org This suggests that while early-life exposure may be protective, exposure later in life could potentially promote the growth of existing hormone-sensitive cancers. These findings underscore the importance of considering the developmental stage of the animal model when evaluating the biological activity of genistein. researchgate.net

Future Directions and Unresolved Questions in Genistein Research

Elucidating Precise Intracellular Targets and Molecular Mechanisms

While significant progress has been made in identifying the molecular pathways modulated by genistein (B1671435), a deeper understanding of its precise intracellular targets is required. Genistein's anticancer effects, for instance, are attributed to its ability to modulate apoptosis, the cell cycle, and angiogenesis, and to inhibit metastasis. researchgate.netnih.gov Key molecular targets identified include caspases, B-cell lymphoma 2 (Bcl-2) family proteins, nuclear factor-κB (NF-κB), and various signaling pathways like PI3K/Akt and MAPK/ERK. nih.govnih.gov

Future research should focus on:

Identifying direct binding partners: Uncovering the full spectrum of proteins that directly interact with genistein is crucial.

Delineating context-dependent mechanisms: Investigating how genistein's mechanisms of action differ across various cell types and disease states will provide a more nuanced understanding of its effects. mdpi.com

Exploring non-canonical signaling: Moving beyond the well-established pathways to explore novel signaling cascades affected by genistein could reveal new therapeutic opportunities.

Table 1: Key Molecular Targets of Genistein in Cancer Cells

Category Molecular Target Pathway/Process Affected
Apoptosis Regulation Caspases, Bcl-2, Bax Induction of programmed cell death
Cell Cycle Control Cyclin/CDK complexes Halting tumor cell division
Signal Transduction PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT Inhibition of cancer cell proliferation and survival
Inflammation NF-κB Reduction of pro-inflammatory responses
Metastasis Matrix Metalloproteinases (MMPs) Inhibition of cancer cell invasion

| Stemness | Wnt/β-catenin, Notch, Hedgehog | Regulation of cancer stem cell proliferation |

Addressing Bioavailability Challenges in Preclinical Translation

A significant hurdle in the clinical development of genistein is its low oral bioavailability. nih.govresearchgate.net This is primarily due to poor water solubility, extensive metabolism in the intestine and liver, and rapid elimination from the body. nih.govresearchgate.net While genistein is readily absorbed in the gastrointestinal tract, its extensive metabolism leads to low levels of the active aglycone form in systemic circulation. nih.gov

Efforts to overcome these challenges include:

Development of advanced drug delivery systems: Nanotechnology-based formulations, such as nanoparticles and micelles, have shown promise in improving the solubility, stability, and bioavailability of genistein. researchgate.netnih.gov

Structural modifications: The synthesis of genistein derivatives with improved pharmacokinetic properties is an active area of research. researchgate.netnih.gov

Investigating the role of co-administered substances: Certain non-digestible oligosaccharides have been found to enhance the absorption of flavonoids like genistein. researchgate.net

Table 2: Strategies to Enhance Genistein Bioavailability

Strategy Approach Potential Advantage
Nanotechnology Encapsulation in nanoparticles, liposomes, or micelles Improved solubility, protection from degradation, targeted delivery
Structural Modification Synthesis of prodrugs or analogs (e.g., phosphorylation) Enhanced water solubility and intestinal permeability

| Formulation with Excipients | Use of absorption enhancers (e.g., non-digestible oligosaccharides) | Increased absorption across the intestinal barrier |

Investigating Interactions with Gut Microbiota and Metabolic Pathways

The gut microbiota plays a crucial role in the metabolism of genistein, converting its glycosidic form (genistin) into the biologically active aglycone, genistein. mdpi.com Furthermore, gut bacteria can metabolize genistein into other compounds, such as dihydrogenistein (B190386) and 5-hydroxy-equol, which may have their own distinct biological activities. mdpi.commdpi.com The composition of an individual's gut microbiota can, therefore, significantly influence the bioavailability and physiological effects of genistein. nih.gov

Unresolved questions in this area include:

Characterizing the specific bacterial species and enzymes responsible for the various metabolic transformations of genistein.

Understanding the impact of diet and other lifestyle factors on the gut microbiota's capacity to metabolize genistein.

Recent studies suggest that genistein itself can modulate the composition of the gut microbiota, potentially contributing to its beneficial effects on metabolic health. mdpi.comrsc.org For example, genistein has been shown to increase the abundance of beneficial bacteria like Akkermansia muciniphila. bmj.com

Developing Novel Derivatives and Structural Modifications for Enhanced Biological Efficacy

To address the limitations of genistein, particularly its low bioavailability and potential for off-target effects, researchers are actively developing novel derivatives and structural modifications. nih.govfrontierspartnerships.org The goal is to create analogs with improved potency, selectivity, and pharmacokinetic profiles.

Strategies being explored include:

Substitution at various positions of the isoflavone (B191592) core to enhance activity against specific targets. For example, introducing an alkoxyl group and a fluorine atom has been shown to enhance anti-breast cancer activity. eurekaselect.com

Synthesis of conjugates with other molecules to improve targeting or solubility.

Creation of prodrugs that are converted to the active form of genistein at the target site.

These efforts have yielded several promising compounds with enhanced anti-proliferative, anti-inflammatory, and other beneficial activities in preclinical studies. frontierspartnerships.org

Expanding Preclinical Combination Therapy Strategies and Characterizing Synergistic Interactions

Genistein has demonstrated the ability to act synergistically with various conventional anticancer drugs, enhancing their therapeutic efficacy and potentially reducing their toxicity. researchgate.netnih.gov It has been shown to sensitize cancer cells to chemotherapy agents like cisplatin (B142131) and to radiotherapy. mdpi.com

Future research in this area should aim to:

Systematically screen for synergistic combinations of genistein with a broader range of therapeutic agents.

Elucidate the molecular mechanisms underlying these synergistic interactions. This could involve genistein modulating pathways that are also targeted by the co-administered drug, or inhibiting drug resistance mechanisms.

Conduct in vivo studies to validate the efficacy and safety of promising combination therapies in relevant animal models. mdpi.com

Genistein's potential in combination therapy extends to other natural compounds as well, such as resveratrol (B1683913) and eicosapentaenoic acid (EPA). mdpi.comnih.gov

Understanding and Reconciling Contradictory Biological Actions

One of the most complex and debated aspects of genistein research is its apparently contradictory biological actions. For instance, genistein can exhibit both estrogenic and anti-estrogenic effects, depending on the concentration, cell type, and the presence of endogenous estrogens. nih.govmdpi.com At low concentrations, it can stimulate the growth of estrogen receptor-positive breast cancer cells, while at higher concentrations, it has an inhibitory effect. nih.govmdpi.com

Similarly, genistein has been shown to have both pro-angiogenic and anti-angiogenic effects in a dose-dependent manner. nih.gov These dual actions highlight the need for a more comprehensive understanding of its pharmacology.

Key areas for future investigation include:

Dose-response studies: Carefully designed studies are needed to define the therapeutic window for genistein and to identify the concentrations at which it exerts beneficial versus potentially detrimental effects. nih.gov

Context-dependent effects: Research should focus on how factors such as menopausal status and the specific hormonal milieu of an individual can influence the biological response to genistein. nih.govnih.gov

Receptor-specific actions: Further investigation into genistein's differential affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is needed to unravel its tissue-specific effects. nih.gov

Reconciling these contradictory findings is essential for establishing safe and effective guidelines for the use of genistein in various health contexts.

Q & A

Basic: How can researchers identify unresolved mechanistic questions about Genisteine’s biological activity?

Methodological Guidance:

  • Conduct a systematic literature review using databases (e.g., PubMed, SciFinder) with keywords like "this compound AND (mechanism OR pathway)" to map known targets (e.g., kinase inhibition, estrogen receptor modulation) and gaps (e.g., understudied cell types or downstream signaling crosstalk).
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example, investigate this compound’s role in non-canonical TGF-β pathways in senescent cells, a less-explored area .
  • Use tools like SWISS-MODEL for preliminary docking studies to predict novel protein interactions, followed by validation via siRNA knockdowns .

Basic: What experimental design considerations are critical for in vitro studies of this compound?

Methodological Guidance:

  • Dose optimization : Perform dose-response assays (e.g., 1–100 μM) to identify IC₅₀ values, accounting for solvent cytotoxicity (e.g., DMSO controls).
  • Temporal effects : Design time-course experiments (e.g., 6–72 hours) to capture dynamic responses, such as autophagy induction vs. apoptosis .
  • Cell line selection : Use isogenic pairs (e.g., wild-type vs. PTEN-null) to isolate pathway-specific effects. Reference for reproducibility standards in compound characterization .

Advanced: How to resolve contradictions in this compound’s reported pro- vs. anti-oxidant effects?

Methodological Guidance:

  • Contextual analysis : Stratify studies by model system (e.g., cancer vs. normal cells) and redox status (e.g., basal ROS levels). For instance, this compound may act as a pro-oxidant in cancer cells with impaired antioxidant defenses .
  • Multi-parametric assays : Combine ROS quantification (DCFDA), glutathione levels, and transcriptomics (Nrf2 targets) to disentangle context-dependent mechanisms .
  • Meta-analysis : Apply random-effects models to assess heterogeneity across studies, adjusting for variables like dosing regimens .

Basic: What strategies improve the yield and purity of this compound in synthetic workflows?

Methodological Guidance:

  • Chromatography optimization : Use preparative HPLC with C18 columns and gradient elution (e.g., 20–80% acetonitrile in 0.1% TFA) to resolve this compound from structurally similar isoflavones .
  • Purity validation : Characterize batches via ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and LC-MS (m/z 269 [M-H]⁻). Elemental analysis should confirm ≥95% purity .

Advanced: How to integrate multi-omics data to elucidate this compound’s polypharmacology?

Methodological Guidance:

  • Transcriptomics & proteomics : Pair RNA-seq (differentially expressed genes) with SILAC-based proteomics to identify post-transcriptional regulatory nodes .
  • Network pharmacology : Use Cytoscape to map interactomes linking this compound-targeted proteins (e.g., AKT1, MAPK1) to disease modules (e.g., breast cancer) .
  • Validation : Apply CRISPR-Cas9 KO models to confirm hub targets (e.g., CDK2) in phenotypic assays .

Advanced: What statistical models address variability in this compound’s pharmacokinetic studies?

Methodological Guidance:

  • Non-linear mixed-effects modeling (NLME) : Account for inter-subject variability in bioavailability using tools like Monolix .
  • Power analysis : Use G*Power to determine cohort sizes needed to detect ≥30% differences in AUC₀–₂₄ (α=0.05, power=0.8) .
  • Covariate adjustment : Include variables like CYP1A2 genotype in regression models to explain metabolic heterogeneity .

Basic: Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Guidance:

  • LC-MS/MS : Employ MRM transitions (e.g., m/z 269→133) with deuterated internal standards (e.g., this compound-d₆) for serum/plasma quantification .
  • Sample preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges improves recovery (>85%) from lipid-rich tissues .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥0.99), LOD (≤1 ng/mL), and precision (CV ≤15%) .

Advanced: How to design CRISPR screens to identify synthetic lethal partners of this compound?

Methodological Guidance:

  • Genome-wide screens : Use lentiviral sgRNA libraries (e.g., Brunello) in cells treated with sub-IC₅₀ this compound. Analyze dropout sgRNAs via NGS to identify sensitizing gene knockouts (e.g., BRCA1) .
  • Counter-screens : Validate hits in isogenic models (e.g., BRCA1+/+ vs. BRCA1−/−) to exclude off-target effects .
  • Pathway enrichment : Apply GSEA to prioritize pathways (e.g., homologous recombination) for mechanistic follow-up .

Advanced: What longitudinal study designs capture this compound’s epigenetic effects?

Methodological Guidance:

  • Cohort design : Track DNA methylation (e.g., Illumina EPIC arrays) in PBMCs from subjects administered this compound (50 mg/day) over 6–12 months .
  • Confounder control : Adjust for diet (soy intake), age, and smoking status in mixed-effects models .
  • Multi-omics integration : Correlate methylation changes with proteomic data to identify functional epigenetic regulators .

Ethical Considerations: How to address reproducibility challenges in this compound pre-clinical research?

Methodological Guidance:

  • Open science practices : Share raw data (e.g., microscopy files, flow cytometry FCS files) via repositories like Zenodo .
  • ARRIVE guidelines : Report animal studies with detailed protocols (e.g., randomization, blinding) to reduce bias .
  • Collaborative validation : Partner with independent labs to replicate key findings (e.g., anti-metastatic effects in PDX models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Genisteine
Reactant of Route 2
Genisteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.